(3-benzylphenyl)boronic Acid
Description
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Properties
IUPAC Name |
(3-benzylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYYAVJRRZKXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445374 | |
| Record name | (3-benzylphenyl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173394-24-6 | |
| Record name | (3-benzylphenyl)boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-benzylphenyl)boronic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-benzylphenyl)boronic acid is a synthetic organoboron compound that holds significant interest within the fields of organic chemistry and medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a benzyl group, make it a valuable building block for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols for its synthesis and utilization in Suzuki-Miyaura coupling are also presented.
Structure and Core Properties
This compound possesses a central phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 3-position and a benzyl group (-CH₂C₆H₅) at the meta-position. This arrangement imparts a unique combination of reactivity and steric influence, making it a versatile reagent in organic synthesis.
Chemical Structure:
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-(Benzyloxy)phenylboronic acid | Reference |
| CAS Number | 173394-24-6 | 156682-54-1 | [1] |
| Molecular Formula | C₁₃H₁₃BO₂ | C₁₃H₁₃BO₃ | [1] |
| Molecular Weight | 212.05 g/mol | 228.05 g/mol | [1] |
| Melting Point | Not available | 125-130 °C | [2] |
| Appearance | White to off-white solid (predicted) | Crystalline powder | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Soluble in ether and methanol | [3] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids. A common approach involves the reaction of a Grignard reagent, formed from 3-benzylbromobenzene, with a trialkyl borate followed by acidic hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
3-Benzylbromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings under an inert atmosphere. Add a solution of 3-benzylbromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. To this, add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M HCl. Stir vigorously for 1-2 hours until a clear aqueous layer is formed.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes).
Figure 1: General workflow for the synthesis of this compound.
The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and related structures that are prevalent in many pharmaceutical compounds.[4][5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for aqueous base solutions)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Solvent Addition: Add the degassed solvent and, if using an aqueous base, degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6][7]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
While specific biological activities for this compound itself are not extensively documented in publicly available literature, the broader class of boronic acids has emerged as a significant pharmacophore in modern drug design.[8][9] The boronic acid moiety can act as a transition-state analog inhibitor of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[10]
The benzyl group in this compound provides a lipophilic handle that can be tailored to interact with specific hydrophobic pockets within a biological target. This makes it a valuable scaffold for the design of inhibitors for a range of enzymes where such interactions are crucial for binding affinity and selectivity.
Potential Therapeutic Areas:
-
Oncology: Phenylboronic acid derivatives have been investigated for their antiproliferative activity in various cancer cell lines.[11][12][13] The mechanism of action can involve the induction of apoptosis and cell cycle arrest.[12][13] The structural motif of this compound could be explored for the development of novel anticancer agents.
-
Infectious Diseases: Boronic acids have shown promise as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[14] The development of novel boronic acid-based inhibitors is a key strategy to combat resistant bacterial infections.
-
Neurological Disorders: Research into boronic acid derivatives for neurological conditions is an emerging area. Their ability to interact with specific enzymes or receptors in the central nervous system is being explored.
Figure 3: Logical relationship for the potential mechanism of action in drug design.
Safety and Handling
Table 2: General Safety and Handling Precautions
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. |
| Handling | Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. |
| Storage | Store in a cool, dry place away from moisture and oxidizing agents. Keep container tightly closed. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. While its direct biological applications are yet to be fully elucidated, its structural features make it an attractive scaffold for the design of novel therapeutic agents, particularly enzyme inhibitors. Further research into the biological activity of derivatives of this compound is warranted to explore its full potential in drug discovery and development. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. This compound, CasNo.173394-24-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology - phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (3-benzylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3-benzylphenyl)boronic acid, a valuable building block in organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the prevalent synthetic methodology, experimental protocols, quantitative data, and characterization, adhering to the highest standards of scientific rigor.
Introduction
This compound, with the CAS number 173394-24-6, is an aromatic boronic acid featuring a benzyl substituent at the meta-position of the phenyl ring.[1][2] Its utility primarily lies in its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and other elaborated structures that are often key motifs in biologically active compounds.
Core Synthesis Pathway: The Grignard Reaction
The most common and established method for the synthesis of arylboronic acids, including this compound, is through the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This robust and versatile method involves two key steps:
-
Formation of the Grignard Reagent: An aryl halide, in this case, 3-bromobenzylbenzene, is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding arylmagnesium bromide.
-
Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired this compound.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of arylboronic acids via the Grignard methodology.
Preparation of the Grignard Reagent (3-Benzylphenylmagnesium bromide)
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 1.34 g | 0.055 |
| 3-Bromobenzylbenzene | 247.14 | 12.35 g | 0.050 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to ensure anhydrous conditions.
-
Magnesium turnings are placed in the flask, and a crystal of iodine is added as an initiator.
-
3-Bromobenzylbenzene is dissolved in 20 mL of anhydrous THF and transferred to the dropping funnel.
-
Approximately 5 mL of the 3-bromobenzylbenzene solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining 3-bromobenzylbenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Synthesis of this compound
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Benzylphenylmagnesium bromide solution | - | ~0.050 mol | ~0.050 |
| Trimethyl borate | 103.91 | 6.23 g (6.7 mL) | 0.060 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| 2 M Hydrochloric acid | - | As needed | - |
| Diethyl ether | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Magnesium sulfate | - | For drying | - |
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, trimethyl borate is dissolved in 50 mL of anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared Grignard reagent solution is added dropwise to the cold trimethyl borate solution while maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
Purification of the crude this compound is crucial to remove byproducts such as the corresponding boroxine (a trimeric anhydride) and any unreacted starting materials.
Recrystallization
Recrystallization is a common method for purifying solid boronic acids.
Procedure:
-
The crude solid is dissolved in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or water/ethanol.
-
The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Acid-Base Extraction
This technique is effective for separating the acidic boronic acid from neutral organic impurities.
Procedure:
-
The crude product is dissolved in an organic solvent like diethyl ether.
-
The organic solution is extracted with an aqueous base (e.g., 1 M NaOH), which converts the boronic acid to its water-soluble boronate salt.
-
The aqueous layer is separated and then acidified with a strong acid (e.g., 2 M HCl) to precipitate the purified boronic acid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Characterization Data
The following table summarizes the key characterization data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₃BO₂ |
| Molecular Weight | 212.06 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥99%[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While a specific peer-reviewed experimental report detailing the NMR data for this compound was not found in the immediate search, the expected chemical shifts can be predicted based on the analysis of similar structures. The following are anticipated proton (¹H) and carbon (¹³C) NMR spectral data.
¹H NMR (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-7.2 | m | 9H | Ar-H |
| ~5.0 (broad s) | s | 2H | B(OH)₂ |
| 4.05 | s | 2H | -CH₂- |
¹³C NMR (in CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~142-126 | Ar-C |
| ~42 | -CH₂- |
Note: The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is reliably achieved through the well-established Grignard reaction methodology. Careful control of anhydrous conditions and reaction temperature is paramount for achieving good yields and purity. The purification of the final product is a critical step to ensure its suitability for subsequent applications, particularly in high-stakes environments such as drug development where purity is of utmost importance. This guide provides a comprehensive framework for researchers to successfully synthesize and characterize this valuable chemical intermediate.
References
(3-benzylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-benzylphenyl)boronic acid is a versatile organic compound that serves as a critical building block in synthetic chemistry, particularly in the formation of carbon-carbon bonds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are foundational in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the chemical and physical properties of this compound, outlines a common synthetic pathway, details its application in drug development, and provides an exemplary experimental protocol for its use in Suzuki-Miyaura cross-coupling.
Chemical and Physical Properties
This compound, also identified by its CAS Number 173394-24-6, is an aromatic boronic acid derivative. Boronic acids are notable for their stability, low toxicity, and diverse reactivity, making them indispensable reagents in modern organic synthesis.[1][2] The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C13H13BO2 | [1][3][4] |
| Molecular Weight | 212.05 g/mol | [2][3] |
| CAS Number | 173394-24-6 | [1][3][4] |
| Purity | ≥99% (Typical) | [1] |
| Appearance | White to off-white powder/crystals | |
| Storage | Store in a cool, dry place | [1] |
Synthesis and Manufacturing
The synthesis of arylboronic acids like this compound is well-established. A prevalent method involves the formation of an organometallic intermediate (a Grignard reagent) from an aryl halide, which is then reacted with a trialkyl borate ester followed by acidic hydrolysis.[5][6]
A logical workflow for a typical synthesis is outlined below. The starting material is 1-benzyl-3-bromobenzene.
This process involves the reaction of 1-benzyl-3-bromobenzene with magnesium metal in an ether solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent. This highly reactive organometallic compound is then added to a trialkyl borate, such as triisopropyl borate, at low temperatures to form a boronate ester intermediate.[5] Subsequent hydrolysis of this ester under acidic conditions yields the final this compound product.[6]
Applications in Research and Drug Development
The primary application of this compound in the pharmaceutical and life sciences industries is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are common motifs in many drug molecules.[8]
The diarylmethane scaffold, which can be readily synthesized using this compound, is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[9] The reaction's tolerance to a wide range of functional groups, mild reaction conditions, and the low toxicity of its boron-containing byproducts make it ideal for late-stage functionalization in complex total synthesis projects.[9]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (e.g., an aryl bromide).[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[10]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][10]
Experimental Protocols
Detailed Methodology: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide. Reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd₂(dba)₃, 1-3 mol%)
-
Phosphine Ligand (if using a ligand-free Pd source, e.g., SPhos, XPhos, 2-6 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with 10-20% water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand. Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Place the sealed flask in a preheated oil bath at 85-100 °C. Stir the reaction mixture vigorously. For microwave-assisted reactions, heat the vial to 120-150 °C for 15-30 minutes.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound is a high-value chemical intermediate essential for the synthesis of complex organic molecules. Its primary role as a substrate in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of diarylmethane and related structures, which are prevalent in medicinal chemistry and drug discovery. The well-defined synthesis and reactivity of this compound ensure its continued importance for researchers and scientists in the pharmaceutical industry.
References
- 1. aoen.lookchem.com [aoen.lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. 173394-24-6|this compound|BLD Pharm [bldpharm.com]
- 4. 173394-24-6 | MFCD12828087 | this compound [aaronchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (3-Benzylphenyl)boronic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-benzylphenyl)boronic acid, a key building block in modern organic synthesis. This document details its chemical properties, provides robust experimental protocols for its synthesis and application, and illustrates the core chemical workflows involved.
Chemical Identity and Properties
This compound, also known by its IUPAC name [3-(phenylmethyl)phenyl]boronic acid, is an organoboron compound widely utilized in medicinal chemistry and materials science. Its utility stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Synonyms: [3-(Phenylmethyl)phenyl]boronic acid CAS Number: 173394-24-6 Molecular Formula: C₁₃H₁₃BO₂
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Citation(s) |
| Molecular Weight | 212.05 g/mol | |
| Appearance | Expected to be a white to off-white solid | |
| Melting Point | Not consistently reported; similar arylboronic acids melt in the range of 120-220 °C | |
| ¹H NMR (DMSO-d₆, 400 MHz) | Estimated shifts: | [1][2][3] |
| δ ~8.1 (br s, 2H) | B(OH)₂ | |
| δ ~7.7-7.8 (m, 2H) | Ar-H ortho to B(OH)₂ | |
| δ ~7.3-7.4 (m, 2H) | Ar-H | |
| δ ~7.1-7.3 (m, 5H) | Ar-H (benzyl ring) | |
| δ ~4.0 (s, 2H) | -CH₂- | |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Estimated shifts: | [1][2][4] |
| δ ~168 (possible) | C-B (often broad or unobserved) | |
| δ ~142 | C-CH₂ (quaternary) | |
| δ ~141 | C-ipso (benzyl ring, quaternary) | |
| δ ~135-136 | Ar-CH | |
| δ ~130-133 | Ar-CH | |
| δ ~129 | Ar-CH (benzyl ring) | |
| δ ~128 | Ar-CH (benzyl ring) | |
| δ ~126 | Ar-CH (benzyl ring) | |
| δ ~41 | -CH₂- |
Note: NMR spectral data are estimations based on analyses of structurally similar compounds, such as 3-carboxyphenylboronic acid and phenylboronic acid itself. The chemical shift of the carbon atom attached to boron is often broadened due to quadrupolar relaxation and may be difficult to observe.[2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from established methods for the synthesis of arylboronic acids from aryl halides.[5][6] The starting material, 1-bromo-3-(phenylmethyl)benzene, is commercially available.
Workflow for the Synthesis of this compound
Materials:
-
1-Bromo-3-(phenylmethyl)benzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add 1-bromo-3-(phenylmethyl)benzene (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the flask in an ice bath and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound (or its pinacol ester derivative) with an aryl halide to form a diarylmethane structure.[7][8][9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Materials:
-
This compound (1.5 eq)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (buchwald ligand) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene
-
Water (degassed)
Procedure:
-
To a Schlenk flask or reaction vial, add the aryl halide (1.0 eq), this compound (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane product.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3-benzylphenyl)boronic acid (C13H13BO2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-benzylphenyl)boronic acid is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a benzyl group and a boronic acid moiety on a phenyl ring, makes it a valuable building block for the creation of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions are presented, alongside a discussion of its emerging potential in the design of enzyme inhibitors.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C13H13BO2.
| Property | Value | Reference |
| Chemical Formula | C13H13BO2 | N/A |
| Molecular Weight | 212.05 g/mol | [1] |
| CAS Number | 173394-24-6 | [1] |
| Appearance | White to off-white solid (typical for arylboronic acids) | General knowledge |
| Melting Point | Data not available for this specific compound. A structurally similar compound, 3-(benzyloxy)phenylboronic acid, has a melting point of 125-130 °C. | N/A |
| Solubility | Expected to be soluble in polar organic solvents (e.g., THF, DMF, methanol) and poorly soluble in nonpolar solvents (e.g., hexanes). Phenylboronic acid is soluble in most polar organic solvents. | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through a Grignard reaction, a common method for the preparation of arylboronic acids.[1] This involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate and subsequent hydrolysis.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound from 3-benzylbromobenzene.
Materials:
-
3-benzylbromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck round-bottom flask equipped with a condenser, a dropping funnel, and an inert gas inlet, add magnesium turnings (1.2 equivalents).
-
Add a crystal of iodine to activate the magnesium surface.
-
Under an inert atmosphere, add anhydrous THF to the flask.
-
Dissolve 3-benzylbromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 3-benzylbromobenzene solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining 3-benzylbromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent, ensuring the internal temperature remains below -60 °C.
-
After the addition, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[2]
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly add 2 M aqueous HCl to quench the reaction and hydrolyze the boronate ester. Adjust the pH to approximately 2.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3][4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[3]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) (typically 1-5 mol%)
-
Ligand (if required by the catalyst, e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassed water
Instrumentation:
-
Schlenk tube or reaction vial
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup:
-
To a Schlenk tube or reaction vial, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.[6]
-
Add the degassed anhydrous solvent and degassed water (if required by the specific conditions) via syringe.[6]
-
-
Reaction:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel or recrystallization.[7]
-
Role in Medicinal Chemistry and Drug Development
Boronic acids are recognized as important pharmacophores in drug design due to their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes.[8] This interaction makes them potent inhibitors of various enzyme classes, particularly serine proteases.[9]
Serine Protease Inhibition
Anticancer Drug Development
The development of boronic acid-containing compounds as anticancer agents is an active area of research.[11][12] The proteasome, a multi-protein complex responsible for protein degradation, is a key target in cancer therapy. Boronic acid-based drugs, such as bortezomib, are effective proteasome inhibitors.[8] The this compound core can be incorporated into more complex molecules designed to target various pathways involved in cancer progression. For instance, novel benzopyrone derivatives incorporating a benzylphenyl moiety have been synthesized and evaluated for their in vitro anticancer activity, showing promising growth inhibition against various cancer cell lines.[12][13]
Visualizations
Synthesis of this compound via Grignard Reaction
Caption: Synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction Workflow
Caption: Suzuki-Miyaura cross-coupling workflow.
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(3-benzylphenyl)boronic acid: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
(3-benzylphenyl)boronic acid is a versatile organoboron compound widely utilized in synthetic chemistry, most notably as a key building block in Suzuki-Miyaura cross-coupling reactions. Its efficacy and the integrity of experimental outcomes are intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability profile, degradation pathways, and recommended storage conditions for this compound to ensure its optimal use in research and development.
Core Stability Profile
This compound is a solid at ambient temperature and is generally stable when handled and stored under appropriate conditions. However, like many boronic acids, its stability is influenced by several factors, including moisture, temperature, light, and pH. The primary degradation pathways involve cleavage of the carbon-boron bond, leading to loss of reactivity and the formation of impurities.
Key Stability Considerations:
-
Hygroscopicity: Boronic acids can be sensitive to moisture, which can facilitate dehydration to form cyclic anhydrides (boroxines) or promote hydrolysis of boronate esters if present.[1]
-
Thermal Sensitivity: Elevated temperatures can accelerate degradation, potentially leading to decomposition.
-
Oxidative Lability: The boron center is susceptible to oxidation, a common degradation pathway for boronic acids, particularly in solution and in the presence of reactive oxygen species (ROS).[2][3]
-
pH Dependence: The stability of the carbon-boron bond can be compromised under certain acidic or basic conditions, leading to protodeboronation.[4]
Degradation Pathways
The two principal mechanisms for the degradation of this compound are protodeboronation and oxidation. Understanding these pathways is crucial for minimizing degradation during storage and use.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, where it is replaced by a carbon-hydrogen bond. For this compound, this results in the formation of diphenylmethane and boric acid. This process can be catalyzed by aqueous acidic or basic conditions.[4]
Caption: Protodeboronation of this compound.
Oxidation
Oxidative degradation involves the cleavage of the carbon-boron bond to form a hydroxyl group, yielding 3-benzylphenol and boric acid. This pathway is often mediated by oxidizing agents, including atmospheric oxygen and peroxides.[2][3] The resulting phenol may be susceptible to further oxidation.
Caption: Oxidative degradation of this compound.
Quantitative Stability Data
Table 1: Stability under pH Stress
| pH Condition | Temperature (°C) | Time (hours) | Analyte Remaining (%) (Illustrative) | Major Degradant |
| 2 (0.01 M HCl) | 50 | 24 | >95 | Diphenylmethane |
| 7 (Phosphate Buffer) | 50 | 24 | >98 | Minimal Degradation |
| 12 (0.01 M NaOH) | 50 | 24 | ~90 | Diphenylmethane |
Table 2: Stability under Oxidative and Thermal Stress
| Stress Condition | Temperature (°C) | Time (hours) | Analyte Remaining (%) (Illustrative) | Major Degradant |
| 3% H₂O₂ | 25 | 8 | ~85 | 3-Benzylphenol |
| Solid State | 80 | 72 | >99 | Minimal Degradation |
| Photostability (ICH Q1B) | 25 | 24 | >98 | Minimal Degradation |
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation from atmospheric oxygen. |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis and boroxine formation.[1] |
| Light | Protect from light | Although generally stable to light, storage in an amber vial or dark location is a good practice to prevent any potential photodegradation. |
For optimal shelf life, it is advisable to store this compound in a refrigerator under an inert atmosphere.
Experimental Protocols for Stability Assessment
The following protocols outline methodologies for conducting forced degradation studies to evaluate the stability of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Protocol for pH Stability Study (Protodeboronation)
Objective: To assess the stability of this compound across a range of pH values.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
-
Prepare a series of aqueous buffers (e.g., pH 2, 4, 7, 10, 12).
-
-
Degradation Experiment:
-
In separate sealed vials, add a small volume of the stock solution to each buffer to achieve a final concentration of approximately 0.1 mg/mL.
-
Incubate the vials at a constant temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and quench the reaction by neutralizing the pH if necessary.
-
-
HPLC-UV Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Quantify the peak area of this compound and any degradation products.
-
Protocol for Oxidative Stability Study
Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound as described above.
-
Prepare a solution of 3% hydrogen peroxide in a relevant buffer (e.g., phosphate buffer at pH 7.4).
-
-
Degradation Experiment:
-
Initiate the reaction by adding the stock solution to the hydrogen peroxide solution at room temperature.
-
Withdraw and quench aliquots at various time points by adding a quenching agent (e.g., sodium sulfite).
-
-
HPLC-UV Analysis:
-
Analyze the quenched samples by HPLC as described in the pH stability protocol to determine the extent of degradation.
-
Protocol for Thermal Stability Study
Objective: To assess the stability of this compound in the solid state at elevated temperatures.
Methodology:
-
Sample Preparation:
-
Place a known amount of solid this compound in a sealed vial.
-
-
Degradation Experiment:
-
Incubate the vial in an oven at a constant high temperature (e.g., 80°C).
-
At specified time points, remove the vial, allow it to cool, and dissolve the contents in a known volume of a suitable solvent.
-
-
Analysis:
-
Analyze the resulting solution by HPLC to quantify the amount of undegraded compound.
-
For a more detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine decomposition temperatures and phase transitions.
-
Conclusion
The stability of this compound is paramount for its successful application in synthetic chemistry. The primary degradation pathways, protodeboronation and oxidation, are influenced by pH, temperature, and the presence of oxidizing agents. By adhering to the recommended storage conditions—refrigeration under an inert, dry atmosphere and protected from light—researchers can significantly mitigate degradation and preserve the integrity of the compound. The experimental protocols provided in this guide offer a framework for conducting thorough stability assessments, ensuring the reliability and reproducibility of experimental results in drug discovery and development.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to aryl boronic acids in organic chemistry
An In-Depth Technical Guide to Aryl Boronic Acids in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl boronic acids, organic compounds featuring an aryl group and a dihydroxyboryl group (-B(OH)₂), have emerged from relative obscurity to become indispensable tools in modern organic chemistry.[1][2] Structurally, they are derivatives of boric acid where one hydroxyl group is replaced by an aryl substituent.[3] The boron atom is sp²-hybridized with a vacant p-orbital, conferring Lewis acidity to the molecule.[2] This electronic feature is central to their reactivity and diverse applications.
First prepared in 1860, these compounds are typically stable, white crystalline solids with high melting points, and are often amenable to purification by recrystallization.[2][3][4] A notable characteristic is their propensity to undergo dehydration to form cyclic trimetric anhydrides known as boroxines.[4][5] This equilibrium is reversible in the presence of water. Their stability, low toxicity, and broad functional group tolerance have cemented their role as versatile building blocks, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1][6][7]
Synthesis of Aryl Boronic Acids
The preparation of aryl boronic acids can be accomplished through several synthetic routes. The most prevalent methods involve the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. Other modern techniques, such as metal-catalyzed C-H borylation, offer direct access to these valuable compounds.
Common Synthetic Methodologies
-
From Grignard Reagents: This is a classic and widely used method. An aryl magnesium halide (Grignard reagent), prepared from the corresponding aryl halide, is reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. The resulting boronic ester is then hydrolyzed to yield the aryl boronic acid.[4][8][9]
-
From Organolithium Reagents: Similar to the Grignard method, an aryllithium reagent is reacted with a trialkyl borate. While effective, this method may offer lower yields compared to the Grignard approach.[4]
-
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the palladium-catalyzed reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester, which can then be hydrolyzed.[10]
-
Iridium-Catalyzed C-H Borylation: A powerful modern technique that allows for the direct conversion of aromatic C-H bonds to C-B bonds, often with high regioselectivity. This method is highly atom-economical and avoids the pre-functionalization required for organometallic routes.[10]
Table 1: Comparison of Aryl Boronic Acid Synthetic Routes
| Method | Starting Material | Reagents | Typical Yield | Advantages | Disadvantages |
| Grignard Route | Aryl Halide (Ar-X) | 1. Mg, THF/Ether2. B(OR)₃3. H₃O⁺ | 33-70%[8] | Well-established, readily available starting materials. | Functional group intolerance of Grignard reagent. |
| Organolithium Route | Aryl Halide (Ar-X) | 1. n-BuLi or t-BuLi2. B(OR)₃3. H₃O⁺ | Moderate | Useful for substrates incompatible with Mg. | Requires very low temperatures, strong bases. |
| Miyaura Borylation | Aryl Halide/Triflate | B₂(pin)₂, Pd catalyst, Base | Good to Excellent[10] | High functional group tolerance, mild conditions. | Requires expensive Pd catalyst and diboron reagent. |
| Ir-Catalyzed Borylation | Arene (Ar-H) | B₂(pin)₂, Ir catalyst, Ligand | Good to Excellent[10] | Direct C-H functionalization, high atom economy. | Catalyst can be expensive, regioselectivity can be an issue. |
Physical and Chemical Properties
Aryl boronic acids exhibit a unique set of properties that underpin their utility in synthesis and other applications.
-
Lewis Acidity: The electron-deficient boron center makes them act as Lewis acids. This allows them to form reversible covalent complexes with Lewis bases such as diols, amino acids, and fluoride ions.[3][11]
-
pKa: The pKa of a typical aryl boronic acid is around 9.[3] However, upon complexation with diols to form a tetrahedral boronate ester, the pKa is significantly lowered to approximately 7, a feature exploited in carbohydrate sensing.[12][13]
-
Stability: Aryl boronic acids are generally air- and moisture-stable solids, which is a significant advantage over many other organometallic reagents.[1]
-
Solubility: They are generally soluble in polar organic solvents and have limited solubility in nonpolar solvents. Phenylboronic acid, for example, is soluble in most polar organic solvents.[4]
Table 2: Properties of Selected Aryl Boronic Acids
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 215-216[4] | 8.8 |
| 4-Methoxyphenylboronic Acid | C₇H₉BO₃ | 151.96 | 204-207 | 9.31[13] |
| 3,4,5-Trifluorophenylboronic Acid | C₆H₄BF₃O₂ | 175.90 | 295-300 | N/A |
| 4-Cyanophenylboronic Acid | C₇H₆BNO₂ | 146.94 | >300 | N/A |
Core Applications in Organic Chemistry
The versatility of aryl boronic acids is most evident in their widespread use in carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Coupling
The palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate is arguably the most important application of aryl boronic acids.[14][15] The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[14][16] The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[6][17]
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a palladium(II) complex.[15][18]
-
Transmetalation: The organic group from the activated boronic acid (as a boronate salt) is transferred to the palladium(II) center, displacing the halide.[15][18]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[15][18]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction for forming carbon-heteroatom bonds. It enables the coupling of aryl boronic acids with amines, alcohols, phenols, and thiols to form C-N, C-O, and C-S bonds, respectively.[19][20] A key advantage of this reaction is that it can often be performed at room temperature and open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[19][21]
Table 3: Examples of Chan-Lam Coupling Reactions
| Aryl Boronic Acid | Coupling Partner | Catalyst | Conditions | Yield | Ref |
| Aryl Boronic Acid (2) | Pyrrole (1) | Cu(OAc)₂ | Pyridine, Air, rt, 3 days | 93% | [19] |
| 2-Nitroimidazole | Phenylboronic acids | Cu(II) catalyst, K₂CO₃ | Air | Good | [22] |
| Phenylboronic Acid | Aliphatic Amines | Cu(OAc)₂ | 2,6-lutidine, Myristic acid | Moderate | [21] |
| Phenylboronic Acid | Phenols | Cu(OAc)₂ | Air, rt | Good | [21] |
Applications in Medicinal Chemistry and Chemical Biology
The unique properties of aryl boronic acids have led to their extensive use in drug discovery and chemical biology.[7][23]
-
Enzyme Inhibitors: The Lewis acidic boron atom can form a stable, tetrahedral adduct with the hydroxyl group of serine residues in the active sites of proteases. This interaction is the basis for the action of bortezomib (Velcade®), the first boronic acid-containing drug approved for the treatment of multiple myeloma.[3][7]
-
Bio-conjugation and Labeling: The ability of boronic acids to form reversible covalent bonds with diols is exploited for labeling and modifying glycoproteins and other biomolecules.[24]
-
Sensors for Carbohydrates: Aryl boronic acids are integral components of fluorescent sensors for detecting saccharides.[12][25] The binding of a diol-containing sugar to the boronic acid moiety alters the electronic properties of an appended fluorophore, leading to a change in fluorescence.[12][26] This principle is widely explored for monitoring glucose levels in diabetes management.[4][11]
Caption: General mechanism of a boronic acid-based fluorescent sensor.
Experimental Protocols
Protocol 1: Synthesis of Phenylboronic Acid via Grignard Reaction
This protocol is adapted from common laboratory procedures for the synthesis of aryl boronic acids.[4][27]
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Trimethyl borate
-
Iodine (crystal, as initiator)
-
Hydrochloric acid (e.g., 2 M)
-
Toluene or Hexane for recrystallization
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene (1.0 eq) in anhydrous ether via the dropping funnel. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If not, gentle heating may be required.
-
Add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours until most of the magnesium is consumed.
-
-
Reaction with Trimethyl Borate:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.5 eq) in anhydrous ether dropwise, keeping the internal temperature below -60 °C.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or toluene/hexane) to yield pure phenylboronic acid as a white crystalline solid.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for a typical Suzuki-Miyaura cross-coupling reaction.[16][28][29][30]
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
Aryl boronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(OAc)₂, 1-5 mol% with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., a 4:1 mixture of Toluene/Water) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. Recognition and sensing of various species using boronic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 20. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. Chan-Lam Coupling [organic-chemistry.org]
- 22. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. rsc.org [rsc.org]
- 29. organic-synthesis.com [organic-synthesis.com]
- 30. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
(3-Benzylphenyl)boronic Acid: A Comprehensive Technical Review for Advanced Research
An In-depth Exploration of Synthesis, Properties, and Applications in Drug Discovery
(3-Benzylphenyl)boronic acid, a versatile organic compound, holds significant potential in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of the boronic acid moiety, make it a valuable building block for the synthesis of complex molecules, including pharmacologically active agents. This technical guide provides a thorough review of the available literature on this compound, focusing on its synthesis, chemical properties, and its burgeoning role in drug development for researchers, scientists, and professionals in the pharmaceutical industry.
Physicochemical Properties
This compound, with the chemical formula C₁₃H₁₃BO₂ and a molecular weight of 212.05 g/mol , is a solid at room temperature.[1][2] While detailed experimental data on its physical properties are not extensively published, its structure suggests it is soluble in organic solvents. The boronic acid group is a key functional feature, enabling a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 173394-24-6 | [1][2] |
| Molecular Formula | C₁₃H₁₃BO₂ | [1][2] |
| Molecular Weight | 212.05 g/mol | [1][2] |
| Purity | ≥99% | [2] |
Synthesis of this compound
A plausible synthetic route, based on general procedures for similar compounds, is outlined below. This should be considered a representative protocol that may require optimization.
Experimental Protocol: Representative Synthesis
Materials:
-
3-Bromobenzylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added as an initiator. A solution of 3-bromobenzylbenzene in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of triisopropyl borate in anhydrous THF under a nitrogen atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography to yield the final product.
Characterization:
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure and the arrangement of protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the O-H and B-O stretches of the boronic acid moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.
-
Melting Point: The melting point would be determined to assess the purity of the compound.
Core Applications in Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its role as a versatile building block, primarily through the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, a cornerstone of modern synthetic chemistry for creating complex molecular architectures.[4]
The boronic acid functional group itself can also play a direct role in the biological activity of a molecule. Boronic acids are known to act as enzyme inhibitors, particularly of serine proteases, by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[5] This mechanism mimics the transition state of peptide bond hydrolysis.[4] The benzylphenyl scaffold of this compound provides a framework that can be further functionalized to achieve specific binding interactions with target enzymes.
While specific biological activity data for this compound is not available in the current literature, studies on closely related benzyloxyphenyl derivatives have shown promise in the development of inhibitors for signaling pathways, such as the STAT3 pathway, which is a key target in cancer therapy.[6][7] For instance, benzyloxyphenyl-methylaminophenol derivatives have demonstrated inhibitory activity against the IL-6/STAT3 signaling pathway with IC₅₀ values in the low micromolar range.[6] This suggests that the benzylphenyl scaffold could serve as a valuable starting point for the design of novel therapeutic agents.
Future Directions and Conclusion
This compound is a promising, yet underexplored, chemical entity. Its primary value currently lies in its utility as a synthetic intermediate for the construction of complex organic molecules through well-established methodologies like the Suzuki-Miyaura coupling. The boronic acid moiety also presents an opportunity for the rational design of enzyme inhibitors.
Future research should focus on several key areas:
-
Detailed Synthesis and Characterization: The development and publication of a robust and high-yielding synthesis for this compound, complete with comprehensive characterization data, would be highly beneficial to the research community.
-
Exploration of Biological Activity: Systematic screening of this compound and its simple derivatives against a panel of biological targets, particularly proteases and kinases, could uncover novel therapeutic applications.
-
Library Synthesis: The use of this compound as a scaffold for combinatorial library synthesis could lead to the discovery of new lead compounds for various diseases.
References
- 1. chembk.com [chembk.com]
- 2. This compound, CasNo.173394-24-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pioneering Pathways: An In-depth Technical Guide to the Early Synthetic Routes for Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon bonds has made them central to the development of pharmaceuticals, agrochemicals, and advanced materials. While contemporary methods for their synthesis are numerous and sophisticated, the foundational routes developed in the late 19th and early 20th centuries remain instructive and, in some cases, synthetically relevant. This technical guide provides a detailed exploration of these seminal synthetic strategies, offering comprehensive experimental protocols, quantitative data, and mechanistic visualizations to equip researchers with a thorough understanding of the core chemistry of phenylboronic acid synthesis.
Core Synthetic Strategies
The early syntheses of substituted phenylboronic acids primarily relied on the borylation of pre-formed organometallic reagents. These methods, while sometimes limited in functional group tolerance compared to modern catalytic approaches, established the fundamental principles of carbon-boron bond formation. The most significant of these early routes are:
-
The Organo-Grignard Route: The reaction of an aryl Grignard reagent with a trialkyl borate, followed by hydrolysis. This became one of the most common and practical early methods.
-
The Organolithium Route: The use of an aryllithium reagent to attack a trialkyl borate, followed by an aqueous workup.
-
The Organomercury Route (Michaelis-Becker, 1880): The historically significant first synthesis involving the reaction of an organomercury compound with a boron halide.
-
Transmetalation of Arylsilanes: An early example of transmetalation chemistry for C-B bond formation, involving the reaction of an arylsilane with a boron halide.
The Organo-Grignard Route
The reaction of arylmagnesium halides (Grignard reagents) with trialkyl borates, typically trimethyl borate or triisopropyl borate, emerged as a robust and widely adopted method for synthesizing phenylboronic acids. The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the borate ester. The resulting boronate intermediate is then hydrolyzed to yield the desired boronic acid.
Generalized Reaction Scheme
Caption: General workflow for the synthesis of arylboronic acids via the Grignard route.
Detailed Experimental Protocol: Synthesis of p-Tolylboronic Acid
This protocol is adapted from established early 20th-century procedures for the synthesis of arylboronic acids.
Materials and Reagents:
-
p-Bromotoluene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents).
-
Add a single crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of p-bromotoluene (1.0 equivalent) in anhydrous ether or THF.
-
Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation Reaction:
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
While maintaining the low temperature, add the trialkyl borate (1.2 equivalents) dropwise to the stirred Grignard solution. A thick white precipitate will typically form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 2 M HCl until the solution is acidic (pH ~1-2), while stirring vigorously. This hydrolyzes the intermediate boronic ester.
-
Continue stirring for 30-60 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude p-tolylboronic acid, which can be further purified by recrystallization.
-
Quantitative Data for Grignard Synthesis of Substituted Phenylboronic Acids
| Aryl Halide | Borate Ester | Solvent | Borylation Temp. (°C) | Hydrolysis Agent | Yield (%) | Reference |
| Bromobenzene | Trimethyl borate | Diethyl Ether | -78 to RT | H₂SO₄ (10%) | ~50-70 | General Procedures |
| p-Bromotoluene | Triethyl borate | THF | -78 | HCl | Good | Snyder et al. (1958) |
| p-Chloroanisole | Trimethyl borate | THF | -50 | H₂O / H⁺ | 96 | US Patent 2002/161230 |
| 2-Chlorofuran | Trimethyl borate | THF | -50 | H₂O / H⁺ | 87 (crude) | US Patent 2002/161230 |
| 4-Bromobenzonitrile | Triisopropyl borate | THF | -78 | H₂O / H⁺ | ~60-70 | General Procedures |
The Organolithium Route
Similar to the Grignard route, the reaction of aryllithium reagents with trialkyl borates provides another early and effective method for C-B bond formation. Aryllithium reagents are typically generated via lithium-halogen exchange from an aryl halide and an alkyllithium reagent (e.g., n-butyllithium) or by direct metallation of an acidic aromatic proton. While highly reactive, organolithium reagents can sometimes lead to over-addition to the borate ester, forming diarylborinic or triarylborane byproducts, which can result in lower yields of the desired boronic acid.[1]
Generalized Reaction Scheme
Caption: General workflow for the synthesis of arylboronic acids via the organolithium route.
Detailed Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid
This protocol is based on early methods utilizing lithium-halogen exchange.
Materials and Reagents:
-
4-Bromoanisole
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Aryllithium Formation:
-
Under an inert atmosphere, dissolve 4-bromoanisole (1.0 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
-
Borylation Reaction:
-
To the cold aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Allow the mixture to warm slowly to room temperature overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 2 M HCl until the mixture is acidic.
-
Stir vigorously for 1 hour at room temperature.
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ether/hexanes).
-
Quantitative Data for Organolithium Synthesis of Substituted Phenylboronic Acids
| Aryl Halide | Lithiating Agent | Borate Ester | Borylation Temp. (°C) | Yield (%) | Reference |
| Bromobenzene | n-BuLi | Triisopropyl borate | -78 | Often lower than Grignard | General observation[1] |
| 4-Bromotoluene | n-BuLi | Trimethyl borate | -78 | ~70-80 | General Procedures |
| 3-Bromopyridine | n-BuLi | Triisopropyl borate | -78 | ~50-60 | General Procedures |
| 2-Bromothiophene | n-BuLi | Trimethyl borate | -78 | ~65-75 | General Procedures |
The Organomercury Route (Michaelis-Becker, 1880)
The first reported synthesis of a phenylboronic acid derivative was achieved by Michaelis and Becker in 1880.[2] This historically significant method involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube. The initially formed benzeneboronyl dichloride was then hydrolyzed to afford phenylboronic acid. While groundbreaking, the use of highly toxic organomercury reagents and harsh reaction conditions makes this route obsolete for practical laboratory synthesis.
Generalized Reaction Scheme
Caption: The historical Michaelis-Becker synthesis of phenylboronic acid.
Experimental Protocol (Historical Reconstruction)
Warning: This procedure involves highly toxic materials and hazardous conditions (sealed tube at high temperature) and is presented for historical and informational purposes only. It should not be attempted without specialized equipment and safety protocols.
-
Borylation:
-
Diphenylmercury and boron trichloride were heated in a sealed glass tube at 180-200 °C.[2]
-
The reaction produced phenylboronyl dichloride and mercury(II) chloride.
-
The product, phenylboronyl dichloride, was isolated by distillation.
-
-
Hydrolysis:
-
Phenylboronyl dichloride was noted to hydrolyze readily upon exposure to water or moist air to yield phenylboronic acid and hydrochloric acid.[2]
-
Transmetalation of Arylsilanes and Arylstannanes
Another early approach involved the transmetalation of an aryl group from silicon or tin to a boron halide, typically boron tribromide (BBr₃). This method offered an alternative to organolithium and Grignard reagents. The reaction proceeds by the electrophilic cleavage of the aryl-silicon or aryl-tin bond by the Lewis acidic boron halide, followed by hydrolysis of the resulting aryldihaloborane.
Generalized Reaction Scheme
Caption: Synthesis of arylboronic acids via transmetalation from an arylsilane.
Experimental Protocol Outline
-
Transmetalation:
-
An arylsilane (e.g., phenyltrimethylsilane) is treated with boron tribromide (BBr₃), often without a solvent or in a non-coordinating solvent like a hydrocarbon.
-
The reaction mixture is typically stirred at room temperature or with gentle heating to drive the transmetalation.
-
The progress of the reaction can be monitored by the disappearance of the starting arylsilane.
-
-
Hydrolysis:
-
The resulting aryldibromoborane is carefully quenched by the addition of water or an aqueous acid.
-
The product phenylboronic acid is then isolated by extraction and purified, usually by recrystallization.
-
Conclusion
The foundational synthetic routes to substituted phenylboronic acids, developed through the pioneering work on organometallic chemistry, laid the essential groundwork for the vast field of organoboron chemistry that exists today. While modern palladium- and iridium-catalyzed borylation reactions offer superior functional group tolerance and atom economy, a thorough understanding of these early Grignard, organolithium, and transmetalation methods provides invaluable context and practical knowledge. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers, enabling them to appreciate the historical development of these critical synthetic building blocks and to make informed decisions when selecting synthetic strategies.
References
Lewis acidity of arylboronic acids
An In-depth Technical Guide on the Lewis Acidity of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. The boron atom in its trigonal, sp²-hybridized state possesses an empty p-orbital, rendering it electron-deficient. This inherent electrophilicity allows arylboronic acids to act as Lewis acids, accepting a pair of electrons from a Lewis base.[1] In aqueous media, the most significant Lewis base is the hydroxide ion (OH⁻), which coordinates with the boron center to form a tetrahedral, sp³-hybridized boronate anion. The equilibrium of this reaction is the most direct and fundamental measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa).[1] A lower pKa value signifies a stronger Lewis acid. This property is foundational to their diverse applications, from transition metal-catalyzed cross-coupling reactions to the development of chemical sensors and therapeutic agents.[2][3][4] This guide provides a comprehensive overview of the , detailing quantitative measures, influencing factors, and the experimental protocols used for their characterization.
The Core Principle: Boronic Acid-Boronate Equilibrium
The Lewis acidity of an arylboronic acid in an aqueous environment is defined by its equilibrium with the corresponding tetrahedral boronate anion. This is not a Brønsted-Lowry acidity (proton donation from the B-OH group), but rather the acceptance of a hydroxide ion from the solvent, which in turn releases a proton into the medium.[5]
ArB(OH)₂ (trigonal) + 2 H₂O ⇌ ArB(OH)₃⁻ (tetrahedral) + H₃O⁺
The strength of this Lewis acidity is expressed by the pKa value, which represents the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.[1] A lower pKa indicates a greater propensity to form the boronate anion, and thus a stronger Lewis acid.
Caption: Equilibrium between the trigonal arylboronic acid and the tetrahedral boronate anion.
Quantitative Analysis of Lewis Acidity
The is quantified primarily through their pKa values and their binding affinities for diols, which are expressed as association or formation constants (Kₐ or K_f).
Acidity Constants (pKa)
The pKa is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase it (decrease acidity).
Table 1: Experimental pKa Values for Selected Monosubstituted Phenylboronic Acids in Water
| Substituent | Ortho Position | Meta Position | Para Position | Reference(s) |
|---|---|---|---|---|
| -H | 8.83 | 8.83 | 8.83 | [6] |
| -F | 8.78 | 8.35 | 8.27 | [5][6] |
| -Cl | 8.52 | 8.11 | 8.19 | [6] |
| -Br | 8.49 | 8.08 | 8.17 | [6] |
| -I | 8.60 | 8.13 | 8.21 | [6] |
| -CH₃ | 9.09 | 8.80 | 9.00 | [6] |
| -OCH₃ | 9.48 | 8.70 | 9.25 | [6][7] |
| -NO₂ | 7.08 | 7.21 | 7.10 | [6] |
| -CN | 7.31 | 7.37 | 7.32 | [6] |
| -CHO | - | 7.84 | 7.64 | [8] |
| -COOH | - | 8.17 | 7.86 | [9] |
| -N(CH₃)₂ | - | - | 9.75 | [6] |
Note: Values are compiled from various sources and determined by different methods; slight variations may exist. The value for unsubstituted phenylboronic acid is often cited in the range of 8.64–8.90.[5][10]
Diol Binding Constants
The formation of cyclic boronate esters with 1,2- or 1,3-diols is a hallmark of boronic acid chemistry.[1] This reversible covalent interaction is pH-dependent and is central to their use as sensors. The stability of these esters is described by a binding or association constant (Kₐ).
Table 2: Illustrative Binding Constants (Kₐ) for Phenylboronic Acid with Diols
| Diol | Binding Constant (Kₐ, M⁻¹) | pH | Method | Reference(s) |
|---|---|---|---|---|
| D-Glucose | ~5.1 | 7.4 | Fluorescence Assay | [1] |
| D-Fructose | ~210 | 7.5 | Fluorescence Assay | [1] |
| Catechol | ~1300 | 7.4 | Fluorescence Assay | [1] |
| Alizarin Red S | ~2500 | 7.4 | Fluorescence Assay | [1] |
Note: These values serve as a reference; binding affinity is highly dependent on the specific arylboronic acid, diol structure, and experimental conditions.
Factors Influencing Lewis Acidity
The Lewis acidity of an arylboronic acid is not an immutable property but is modulated by a combination of electronic, steric, and environmental factors.
-
Electronic Effects : The electron density at the boron center is the primary determinant of Lewis acidity. Electron-withdrawing groups (EWGs) on the aryl ring (e.g., -NO₂, -CN, -CF₃) pull electron density away from the boron atom, making it more electrophilic and thus a stronger Lewis acid (lower pKa). Conversely, electron-donating groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂) increase electron density at the boron center, reducing its Lewis acidity (higher pKa).[11] The influence of meta- and para-substituents is well-described by the Hammett equation, which shows a strong correlation between the pKa and the substituent's Hammett constant (σ).[6][12]
-
Steric Effects : Bulky substituents at the ortho position can hinder the approach of the hydroxide ion and disrupt the planarity of the arylboronic acid, which can affect the pKa.[13] These steric effects are a key reason why ortho-substituted compounds often deviate from Hammett correlations.[6]
-
Solvation : The solvent plays a critical role in stabilizing both the neutral boronic acid and the charged boronate anion. Changes in solvent composition can significantly alter the measured pKa.[7][14] For instance, the pKa of phenylboronic acid is lower (more acidic) in pure water compared to a water/acetonitrile mixture, highlighting the importance of the aqueous environment in stabilizing the boronate form.[7][13]
-
Intramolecular Interactions : In specifically designed systems, non-covalent interactions such as intramolecular hydrogen bonding or polar-π interactions between the boronic acid moiety and other parts of the molecule can stabilize either the acid or its conjugate base, thereby influencing the overall Lewis acidity.[14][15]
Caption: Key factors that modulate the .
Experimental Protocols for Characterization
Accurate determination of Lewis acidity is crucial for the rational design and application of arylboronic acids. Several robust experimental techniques are commonly employed.
Determination of pKa by UV-Vis Spectrophotometric Titration
This method leverages the difference in the UV-Vis absorbance spectra between the trigonal arylboronic acid and the tetrahedral boronate anion.[1]
Principle: The absorbance of an arylboronic acid solution is measured across a range of pH values. The pKa is determined from the inflection point of the sigmoidal curve generated by plotting absorbance at a specific wavelength versus pH.[1]
Detailed Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the arylboronic acid in a suitable solvent like DMSO or methanol.[1]
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from ~2-3 pH units below to ~2-3 pH units above the expected pKa.
-
Sample Preparation: In a 96-well UV-transparent microplate, add the arylboronic acid stock solution to each buffer to a final concentration where absorbance is within the linear range of the spectrophotometer (e.g., 50-100 µM). Prepare buffer blanks without the boronic acid.
-
Spectra Acquisition: Measure the full UV-Vis spectrum (e.g., 230-400 nm) for each well using a plate reader.
-
Data Analysis: a. Identify an isosbestic point and select a wavelength where the absorbance difference between the acidic and basic forms is maximal.[1] b. Plot the absorbance at this wavelength against the measured pH of each buffer solution. c. Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism, Origin). The pKa is the pH value at the inflection point of the curve.[1]
Caption: Workflow for pKa determination by UV-Vis spectrophotometric titration.
Determination of pKa by ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful technique that directly probes the boron atom, providing information about its coordination environment.[16] The trigonal sp² boron of the acid and the tetrahedral sp³ boron of the boronate have distinct chemical shifts.[17][18]
Principle: The ¹¹B NMR chemical shift is monitored as a function of pH. The sp² boron atom of the neutral acid typically appears downfield (e.g., ~28-30 ppm), while the sp³ boron of the anionic boronate is shielded and appears upfield (e.g., ~3-6 ppm).[18][19] The pKa is the pH at which the observed chemical shift is the average of the shifts for the two species, assuming fast exchange.
Detailed Protocol:
-
Sample Preparation: Prepare a series of samples of the arylboronic acid (e.g., 10-20 mM) in buffered D₂O solutions across a wide pH range.
-
NMR Acquisition: Acquire ¹¹B NMR spectra for each sample at a constant temperature. Use a boron-free probe and sample tubes if possible. A broad-band probe is typically used.
-
Data Processing: Process the spectra, including baseline correction.
-
Data Analysis: a. Measure the chemical shift (δ) of the boron signal for each pH. b. Plot the observed chemical shift against the pH. c. Fit the data to a sigmoidal curve. The pKa is the pH at the midpoint of the transition.
Caption: Workflow for pKa determination using ¹¹B NMR spectroscopy.
Determination of Diol Binding Constants by Fluorescence Spectroscopy
This is an indirect competition assay used to determine the binding affinity of a non-fluorescent arylboronic acid for a non-fluorescent diol. It employs a fluorescent reporter dye that also binds to the boronic acid, such as Alizarin Red S (ARS).[1]
Principle: ARS, a catechol, binds to the arylboronic acid, causing a change in its fluorescence properties (often quenching or enhancement). A competing diol (the analyte) is titrated into the boronic acid-ARS complex. The analyte displaces ARS, causing a reversal of the fluorescence change. The binding constant for the analyte is calculated from the concentration-dependent displacement.[1]
Detailed Protocol:
-
Determine Boronic Acid-ARS Binding (K_ARS): a. Prepare solutions of ARS at a fixed concentration and the arylboronic acid at varying concentrations in a buffer of desired pH (e.g., pH 7.4). b. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. c. Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to determine the dissociation constant (K_d) or association constant (K_ARS) for the ARS-boronic acid complex.
-
Competition Assay: a. Prepare a solution containing the arylboronic acid and ARS at fixed concentrations, chosen to ensure a significant portion (e.g., 50-80%) of the ARS is bound. b. Titrate this solution with increasing concentrations of the analyte diol. c. Measure the fluorescence intensity after each addition.
-
Data Analysis: a. Plot the fluorescence intensity against the concentration of the analyte diol. b. Fit the resulting displacement curve to a competitive binding equation to calculate the binding constant (Kₐ) of the arylboronic acid for the analyte diol.
Caption: Workflow for determining diol binding constants via an indicator displacement assay.
Conclusion
The , quantitatively defined by their pKa, is a critical parameter that governs their chemical reactivity and biological interactions. It is finely tunable through synthetic modification of the aromatic ring, allowing for the rational design of molecules for specific applications in catalysis, chemical biology, and drug development.[2][15] A thorough understanding and accurate measurement of this property, using the robust experimental protocols detailed herein, are essential for advancing research and development in these fields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
- 15. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.bangor.ac.uk [research.bangor.ac.uk]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (3-benzylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] This protocol details the application of (3-benzylphenyl)boronic acid as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The presence of the benzyl group at the meta-position introduces moderate steric hindrance, making the selection of an appropriate catalytic system crucial for achieving high yields. Diaryl- and heteroarylmethane moieties are prevalent structural motifs in a vast array of pharmaceuticals and functional materials, making this protocol relevant for drug discovery and materials science.[3][4]
This document provides a general experimental protocol, a summary of common reaction parameters with illustrative yields for analogous substrates, and diagrams to visualize the catalytic cycle and experimental workflow.
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][5]
Activation of the boronic acid with a base to form a boronate species is essential for the transmetalation step to occur.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Illustrative Reaction Conditions
While specific data for this compound is not extensively published, the following tables summarize typical conditions and yields for structurally related substrates, such as benzylboronic acid pinacol esters and other substituted phenylboronic acids. This data provides a strong predictive framework for reaction optimization.
Table 1: Optimization of Catalytic Systems for Benzylboronic Acid Derivatives
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 80 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 78 |
| 3 | PdCl₂(dppf) (2) | - | K₂CO₃ (3) | THF/H₂O | 77 | 65 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O | 90 | 55 |
Data adapted from protocols for benzylboronic acid pinacol ester and are illustrative.[3]
Table 2: Substrate Scope with Various Aryl Halides (Illustrative)
Reaction Conditions: Benzylboronic acid pinacol ester (1.0 equiv), Aryl halide (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv), Toluene/H₂O, 80 °C, 18 h.[3]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-1-benzylbenzene | 92 |
| 2 | 4-Chlorobenzonitrile | 4-Benzylbenzonitrile | 81 |
| 3 | 2-Bromopyridine | 2-Benzylpyridine | 75 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 1-Benzyl-3,5-dimethylbenzene | 88 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Benzyl-4-(trifluoromethyl)benzene | 79 |
Data adapted from protocols for benzylboronic acid pinacol ester and are illustrative.[3]
Experimental Protocols
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, JohnPhos) are often preferred.[6][7] Microwave-assisted heating can also be employed to reduce reaction times.[6][8]
Materials and Equipment
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF with water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure
-
Reaction Setup:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 - 1.5 equiv), the aryl halide (1.0 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (1.2 - 2x mol% relative to Pd), and the base (2-3 equiv).[3][9]
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, or Toluene/H₂O 4:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3]
-
Alternatively, for microwave-assisted reactions, heat the mixture to a set temperature (e.g., 140 °C) for a shorter duration (e.g., 20-30 minutes).[6][8]
-
Monitor the reaction progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.[10]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[10]
-
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides an effective route for the synthesis of complex biaryl structures containing a versatile benzyl moiety. Successful coupling relies on the careful selection of a palladium catalyst, ligand, base, and solvent system tailored to the reactivity of the substrates. The protocols and illustrative data presented here offer a robust starting point for researchers to develop and optimize this important transformation for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Palladium-Catalyzed Reactions with (3-benzylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing (3-benzylphenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules.[1] The methodologies described herein focus on three of the most powerful palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heteroaryl Methanes
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[2] The coupling of this compound with aryl or heteroaryl halides provides a direct route to unsymmetrical diaryl- and heteroarylmethanes, which are prevalent structural motifs in a vast array of pharmaceuticals and natural products.[2]
Experimental Protocol: Synthesis of 3-benzyl-4'-methoxybiphenyl
This protocol describes the synthesis of 3-benzyl-4'-methoxybiphenyl via the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound
-
4-bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-benzyl-4'-methoxybiphenyl.[2]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of arylboronic acids with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 18 | 92[2] |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | 85[3] |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 73[4] |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Ethanol/H₂O | 80 | 4 | 88[5] |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and amines.[6] This reaction is of great importance in drug discovery, as the N-arylamine motif is a common feature in many biologically active compounds.[7]
Experimental Protocol: Synthesis of 4-(3-benzylphenyl)morpholine
This protocol outlines the synthesis of 4-(3-benzylphenyl)morpholine through the Buchwald-Hartwig amination of a (3-benzylphenyl)halide with morpholine.
Materials:
-
(3-benzylphenyl)bromide or chloride
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk vessel, combine the (3-benzylphenyl)halide (1.0 equiv), morpholine (1.2 equiv), (±)-BINAP (0.04 equiv), Pd₂(dba)₃ (0.02 equiv), and sodium tert-butoxide (1.4 equiv).[8]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene.
-
Heat the resulting mixture to 80 °C and stir for 4-16 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether.
-
Wash the organic mixture with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(3-benzylphenyl)morpholine.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of various aryl halides with amines.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60[8] |
| 2 | 4-Bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | THF | 22 | 0.08 | 90[9] |
| 3 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | t-BuONa | Toluene | 100 | 24 | 95[10] |
| 4 | 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU | DMF | 100 | 16 | 83[11] |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction: Synthesis of Stilbene Derivatives
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[12] This reaction is a valuable tool for the synthesis of substituted alkenes, such as stilbene derivatives, which are of interest for their applications in materials science and as pharmaceutical intermediates.
Experimental Protocol: Synthesis of Ethyl (E)-3-(3-benzylphenyl)acrylate
This protocol details the synthesis of ethyl (E)-3-(3-benzylphenyl)acrylate via the Heck coupling of a (3-benzylphenyl)halide with ethyl acrylate.
Materials:
-
(3-benzylphenyl)iodide or bromide
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve the (3-benzylphenyl)halide (1.0 mmol) and ethyl acrylate (1.2 mmol) in DMF (3 mL).
-
Purge the solution with nitrogen gas for approximately 3 minutes.
-
Add potassium carbonate (3.0 mmol) and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) to the mixture.[2]
-
Seal the tube under a nitrogen atmosphere and stir continuously at 110 °C until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate mixture to yield pure ethyl (E)-3-(3-benzylphenyl)acrylate.
Data Presentation: Representative Heck Reaction Conditions
The following table provides examples of Heck reaction conditions for the synthesis of stilbene and acrylate derivatives.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 110 | 12 | 97[2] |
| 2 | 4-Bromoanisole | Ethyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 2 | 95[13] |
| 3 | Phenylboronic acid | Styrene | Pd(OAc)₂ (5) | - | Toluene | 25 | 12 | 76[14] |
| 4 | 4-Bromotoluene | Styrene | Pd/6c (1) | NaOAc | DMA | 140 | 12 | 96[15] |
Visualization: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is recommended to consult the primary literature for detailed procedures and safety information. All reactions should be performed in a well-ventilated fume hood by trained personnel.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. rsc.org [rsc.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs, offering high yields, broad functional group tolerance, and mild reaction conditions.[1] This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing (3-benzylphenyl)boronic acid as a key building block. The presence of the benzyl group at the meta-position offers a unique structural motif for exploring structure-activity relationships (SAR) in drug discovery programs and for fine-tuning the physicochemical properties of advanced materials.
Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction of this compound with various aryl halides provides an efficient route to a diverse range of 3-benzylbiphenyl derivatives. The general reaction scheme is presented below:
Scheme 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
References
(3-benzylphenyl)boronic acid: Application Notes and Protocols for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-benzylphenyl)boronic acid is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many modern drugs. The incorporation of the 3-benzylphenyl moiety can be of significant interest in drug design, as it introduces a flexible, lipophilic benzyl group and a phenyl ring that can be further functionalized. Boronic acids, in general, are valued in medicinal chemistry for their stability, low toxicity, and the straightforward nature of their reactions.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₃BO₂ |
| Molecular Weight | 212.05 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF) |
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is instrumental in the formation of biaryl structures, which are common motifs in a wide range of biologically active molecules, including antihypertensive agents, anti-inflammatory drugs, and anticancer compounds.
Angiotensin II Receptor Blockers (Sartans)
A prominent class of drugs where the biphenyl scaffold is a key structural feature is the angiotensin II receptor blockers (ARBs), or sartans. These drugs are widely used for the treatment of hypertension and heart failure.[5] The synthesis of many sartans, such as Losartan, Valsartan, and Telmisartan, involves the coupling of two aromatic rings to form a biphenyl core. While specific examples detailing the use of this compound in the synthesis of a commercially available sartan are not readily found in public literature, its structure makes it an ideal candidate for the synthesis of novel sartan derivatives.
The general structure of a sartan molecule consists of a biphenyl scaffold, with an acidic group (often a tetrazole ring) on one phenyl ring and a heterocyclic moiety on the other. The this compound can be utilized to introduce the second phenyl ring, which can be attached to the core heterocyclic structure of the drug.
Experimental Protocols
The following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a hypothetical sartan-like intermediate.
Synthesis of a Hypothetical Biphenyl Intermediate for an Angiotensin II Receptor Blocker
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a functionalized heterocyclic halide, a common precursor in sartan synthesis.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Heterocyclic Halide (e.g., a brominated imidazole or benzimidazole derivative)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide (DMF), often in a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted heterocyclic halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 3:1 mixture of toluene and water). Stir the mixture for 10-15 minutes to dissolve the reactants. Add the palladium catalyst (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl product.
Quantitative Data (Representative):
The following table provides representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids, based on literature precedents. Actual yields will vary depending on the specific substrates and reaction conditions used.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Substituted Bromo-imidazole | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | Substituted Chloro-benzimidazole | This compound | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 110 | 24 | 75-90 |
| 3 | Substituted Bromo-pyridine | This compound | PdCl₂(dppf) (3) | Na₂CO₃ | DMF/H₂O | 90 | 16 | 80-92 |
Signaling Pathway and Mechanism of Action
Derivatives synthesized using this compound, particularly sartan-like molecules, primarily target the Renin-Angiotensin System (RAS) , a critical regulator of blood pressure and cardiovascular homeostasis.[2][6]
The Renin-Angiotensin System:
The RAS is a cascade of hormonal and enzymatic reactions. When blood pressure drops, the kidneys release an enzyme called renin . Renin cleaves angiotensinogen , a protein produced by the liver, to form angiotensin I . Angiotensin I is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE) , which is primarily found in the lungs.
Mechanism of Action of Angiotensin II Receptor Blockers (ARBs):
Angiotensin II exerts its effects by binding to specific receptors, primarily the angiotensin II type 1 (AT1) receptor .[6] The binding of angiotensin II to the AT1 receptor triggers a cascade of intracellular signaling events leading to:
-
Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.
-
Aldosterone Secretion: Stimulation of the adrenal glands to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.
-
Sympathetic Nervous System Activation: Enhancement of the "fight or flight" response, leading to increased heart rate and cardiac output.
-
Cellular Growth and Proliferation: Promotion of smooth muscle and cardiac cell growth, which can contribute to long-term cardiovascular damage.
Sartans, synthesized using intermediates like this compound, act as competitive antagonists of the AT1 receptor. They bind to the AT1 receptor, thereby blocking angiotensin II from binding and initiating its downstream signaling effects. This leads to vasodilation, reduced aldosterone secretion, and an overall decrease in blood pressure.
Below is a diagram illustrating the Renin-Angiotensin System and the point of intervention for Angiotensin II Receptor Blockers.
Caption: The Renin-Angiotensin System and the mechanism of action of Angiotensin II Receptor Blockers.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. iomcworld.com [iomcworld.com]
- 6. ClinPGx [clinpgx.org]
Application Notes and Protocols: Miyaura Borylation Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Miyaura borylation is a powerful cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides (or triflates) and a diboron reagent.[1][2][3] This reaction is of paramount importance in organic synthesis, particularly as it furnishes versatile intermediates for the subsequent Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5][6] The mild reaction conditions and broad functional group tolerance make the Miyaura borylation an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][4][7]
This document provides detailed experimental procedures, reaction parameters, and a mechanistic overview to guide researchers in the successful application of the Miyaura borylation reaction.
Reaction Principle and Mechanism
The Miyaura borylation reaction typically involves a palladium catalyst, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][2] The catalytic cycle, as proposed by Miyaura and supported by further studies, proceeds through several key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl or vinyl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The palladium(II) complex undergoes transmetalation with the diboron reagent. The choice of base is critical in this step; weaker bases like potassium acetate (KOAc) are often preferred to prevent the competing Suzuki coupling of the newly formed boronate ester.[1][2] The base is thought to activate the palladium complex rather than the diboron reagent.[2]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate to yield the desired aryl boronate ester (Ar-Bpin) and regenerate the active palladium(0) catalyst, thus completing the cycle.[2]
Experimental Data Summary
The following tables summarize reaction conditions for the Miyaura borylation of various aryl halides, providing a comparative overview of catalysts, bases, solvents, reaction times, temperatures, and yields.
Table 1: Miyaura Borylation of Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc (3) | DMSO | 80 | 6 | 85 | J. Org. Chem. 1995, 60, 7508 |
| 2 | 4-Bromoacetophenone | Pd(dba)₂/PCy₃ (1.5) | KOAc (1.5) | Dioxane | 80 | 2 | 98 | J. Am. Chem. Soc. 2002, 124, 390 |
| 3 | 1-Bromo-4-nitrobenzene | XPhos-Pd-G2 (0.5) | K₃PO₄·7H₂O (3) | EtOH | RT | 0.5 | 95 | Chem. Commun., 2018, 54, 5582 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | KOAc (1.5) | Dioxane | 100 | 12 | 78 | Org. Lett. 2005, 7, 4153 |
Table 2: Miyaura Borylation of Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd(dba)₂/PCy₃ (1.5) | KOAc (1.5) | Dioxane | 80 | 16 | 81 | J. Am. Chem. Soc. 2002, 124, 390 |
| 2 | 4-Chloroacetophenone | XPhos-Pd-G2 (1) / XPhos (0.5) | K₃PO₄·7H₂O (3) | EtOH | RT | 12 | 89 | Chem. Commun., 2018, 54, 5582 |
| 3 | 2-Chloroanisole | XPhos-Pd-G2 (0.5) | K₃PO₄·7H₂O (3) | EtOH | RT | 2 | 83 | Chem. Commun., 2018, 54, 5582 |
| 4 | 2-Chlorothiophene | XPhos-Pd-G2 (0.5) / XPhos (0.25) | K₃PO₄·7H₂O (3) | EtOH | RT | 0.5 | 92 | Chem. Commun., 2018, 54, 5582 |
Detailed Experimental Protocol
This protocol provides a representative procedure for the Miyaura borylation of an aryl bromide.
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 22 mg)
-
Potassium acetate (KOAc) (1.5 mmol, 147 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion (typically 6-8 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Diagrams
Caption: General experimental workflow for the Miyaura borylation reaction.
Caption: Simplified catalytic cycle of the Miyaura borylation reaction.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. medium.com [medium.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Suzuki-Miyaura Couplings of (3-benzylphenyl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed guide to catalyst selection for the coupling of (3-benzylphenyl)boronic acid with various aryl and heteroaryl halides, a transformation of significant interest in the synthesis of complex molecules, including pharmaceuticals and functional materials.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, such as homocoupling and protodeboronation.[1] This document summarizes key catalytic systems, provides detailed experimental protocols, and offers a logical workflow for catalyst selection.
Overview of Catalyst Systems
The success of a Suzuki-Miyaura coupling involving a sterically demanding substrate like this compound hinges on the careful selection of the palladium catalyst and its associated ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the overall reaction rate and selectivity.
Palladium Precatalysts
A variety of palladium(0) and palladium(II) sources can be employed. While Pd(PPh₃)₄ is a classic and readily available catalyst, modern, more active systems often utilize Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specific ligand.[2][3] The use of preformed palladium precatalysts, which can generate the active catalytic species under mild conditions, is also a valuable strategy, especially for sensitive substrates.[3][4]
Ligand Selection
For sterically hindered boronic acids, bulky and electron-rich phosphine ligands, often of the biarylphosphine class (Buchwald-type ligands), have demonstrated superior performance.[2][3] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step.
Table 1: Common Catalyst Systems for Suzuki-Miyaura Couplings of Substituted Phenylboronic Acids
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[5] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[3][5] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[5] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | 2-5 |
| Pd(OAc)₂ / JohnPhos | Buchwald-type phosphine | Effective for couplings involving heterocyclic compounds.[6] | 5 |
Influence of Reaction Parameters
Beyond the catalyst and ligand, other reaction parameters significantly impact the outcome of the coupling reaction.
Base
The choice of base is crucial for the transmetalation step. Inorganic bases are most commonly used. The strength and solubility of the base can influence the reaction rate and the prevalence of side reactions.
Table 2: Common Bases for Suzuki-Miyaura Couplings
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, DMF, Toluene/H₂O[5][7] | A versatile and widely used base.[5] |
| Cs₂CO₃ | Strong | THF, Dioxane/H₂O[5] | Can accelerate slow reactions but may promote side reactions.[5] |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane/H₂O[5][8] | Effective for many Suzuki couplings, promoting high reaction rates.[5] |
| Na₂CO₃ | Moderate | THF/H₂O, Ethanol | Often used in biphasic systems.[9] |
Solvent
The solvent system must be capable of dissolving the reagents and facilitating the interaction of the organic and inorganic components. A mixture of an organic solvent and water is frequently employed to dissolve the inorganic base.
Table 3: Common Solvents for Suzuki-Miyaura Couplings
| Solvent System | Key Properties |
| Dioxane / H₂O | A common and effective combination for a wide range of substrates.[8] |
| Toluene / H₂O | Biphasic system that can be beneficial for product isolation. |
| DMF | A polar aprotic solvent, useful for challenging couplings.[6] |
| THF / H₂O | Another effective biphasic system.[9] |
| Ethanol | A greener solvent option that can be effective for certain systems.[9] |
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions (temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos or XPhos) in the desired molar ratio and loading (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerating reaction rates, microwave irradiation can be a powerful tool.[6]
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 3.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂), and the ligand (e.g., JohnPhos).[6]
-
Solvent Addition: Add the solvent (e.g., DMF).[6]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the optimized temperature (e.g., 140 °C) for the specified time (e.g., 20 minutes).[6]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Workflow for Catalyst Selection
This diagram provides a logical workflow for selecting and optimizing the catalyst system for the coupling of this compound.
Caption: A workflow for catalyst selection and optimization.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of complex diarylmethane derivatives. The selection of a suitable palladium catalyst and ligand, in combination with the appropriate base and solvent, is paramount for achieving high reaction efficiency. The use of bulky, electron-rich phosphine ligands is generally recommended for such sterically demanding substrates. The protocols and workflow provided in this application note serve as a comprehensive guide for researchers to successfully implement this important reaction in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Application Notes and Protocols for Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role solvents play in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The choice of solvent can profoundly influence reaction yield, selectivity, and rate. This document offers detailed insights and experimental protocols to guide solvent selection and optimization for reactions involving arylboronic acids.
Introduction to Solvent Effects
The Suzuki-Miyaura reaction involves a palladium-catalyzed cross-coupling of an organoboron compound (e.g., arylboronic acid) with an organohalide or triflate. The solvent is not merely a medium for the reaction but an active participant that can influence several stages of the catalytic cycle.[1][2][3] Key roles of the solvent include:
-
Solubilizing Reagents: Ensuring the palladium catalyst, organohalide, arylboronic acid, and base are sufficiently dissolved to participate in the reaction.
-
Influencing Catalyst Activity: Solvents can coordinate with the palladium center, affecting its electronic properties and reactivity.[4]
-
Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates and transition states within the catalytic cycle.[1][4]
-
Modulating Base Strength: The solvent can affect the dissociation and reactivity of the base, which is crucial for the transmetalation step.
-
Altering Reaction Selectivity: In substrates with multiple reactive sites, the solvent can dictate which site undergoes coupling.[1][4]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a series of steps involving Pd(0) and Pd(II) species. The solvent can influence each of these steps.
References
Application Notes and Protocols for the Synthesis of (3-benzylphenyl)boronic acid Derivatives
Introduction
(3-benzylphenyl)boronic acid and its derivatives are valuable chemical compounds, primarily utilized as key intermediates in organic synthesis. Their significance lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[1][2] This capability allows for the construction of complex molecular architectures, making these boronic acid derivatives indispensable in the fields of medicinal chemistry and materials science.[2][3] In drug discovery, the ability to synthesize diverse libraries of compounds is crucial for identifying promising therapeutic candidates, and boronic acids provide a modular approach to systematically modify molecular structures.[2][4] They are generally stable to air and moisture, often existing as crystalline solids that are relatively easy to handle.[2]
Synthetic Methodologies
The synthesis of arylboronic acids, including this compound derivatives, can be achieved through several established methods. The choice of method often depends on the starting materials' availability, functional group tolerance, and desired scale of the reaction.
1. Grignard Reagent Method
This conventional approach involves the reaction of an aryl magnesium halide (a Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis to yield the arylboronic acid.[5][6][7] This method is widely used due to the ready availability of aryl halides.
2. Miyaura Borylation
This palladium-catalyzed cross-coupling reaction utilizes an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[8][9] The resulting boronic ester can then be hydrolyzed to the boronic acid. This method offers mild reaction conditions and excellent functional group tolerance.[8][9]
3. Iridium-Catalyzed C-H Borylation
A more direct approach involves the iridium-catalyzed borylation of arenes. This method allows for the direct conversion of a C-H bond on the aromatic ring to a C-B bond, offering a highly efficient and atom-economical route to arylboronic esters.[5][10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis starting from 1-benzyl-3-bromobenzene.
-
Reaction Scheme:
-
1-benzyl-3-bromobenzene + Mg -> (3-benzylphenyl)magnesium bromide
-
(3-benzylphenyl)magnesium bromide + B(OCH₃)₃ -> intermediate borate ester
-
intermediate borate ester + H₃O⁺ -> this compound
-
-
Materials:
-
1-benzyl-3-bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (B(OCH₃)₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents).
-
Add a solution of 1-benzyl-3-bromobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.
-
Once the Grignard reagent formation is initiated (as evidenced by heat evolution and disappearance of magnesium), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.5 - 2.0 equivalents) in anhydrous THF dropwise, maintaining the temperature below -60 °C.[7][11]
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[11]
-
Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl or H₂SO₄ until the solution is acidic (pH 1-2).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ether and hexanes).
Protocol 2: Synthesis of this compound pinacol ester via Miyaura Borylation
This protocol details the palladium-catalyzed synthesis from 1-benzyl-3-bromobenzene.
-
Reaction Scheme: 1-benzyl-3-bromobenzene + B₂(pin)₂ --(Pd catalyst, base)--> this compound pinacol ester
-
Materials:
-
Procedure:
-
In a Schlenk flask, combine 1-benzyl-3-bromobenzene (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-120 °C for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.[13]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude pinacol ester can be purified by column chromatography on silica gel. The resulting ester can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if desired.[9]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of arylboronic acids using different methods. The data presented are representative examples from the literature for various substituted aryl halides.
| Starting Material | Method | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Grignard | N/A | N/A | THF | -78 to RT | 12 | ~50-70 | [7] |
| Aryl Halide | Miyaura | PdCl₂(dppf) (3%) | KOAc | Dioxane | 80 | 8 | High | [9] |
| Aryl Chloride | Miyaura | Pd(OAc)₂/L¹ (2%) | K₂CO₃ | Toluene | 100 | 18 | 91 | [14] |
| Arene | Ir-catalyzed | [Ir(COD)(OMe)]₂ (0.1%) | N/A | THF | 80 | 16 | High | [5] |
| Aryl Bromide | Suzuki (One-pot) | Pd(PPh₃)₄ (10%) | Na₂CO₃ | Dioxane | 120 (MW) | 0.75 | 70-95 | [13] |
L¹ = Sphos MW = Microwave irradiation
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound via the Grignard method.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Pinacol-Protected Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Pinacol esters are widely utilized as protecting groups for boronic acids due to their stability to a range of reaction conditions, ease of handling, and compatibility with purification techniques like silica gel chromatography.[1] However, the efficient and clean removal of the pinacol group to liberate the free boronic acid is a critical step in many synthetic routes, particularly in the preparation of active pharmaceutical ingredients and complex organic molecules. This document provides detailed application notes and experimental protocols for several common methods for the deprotection of pinacol-protected boronic acids.
Overview of Deprotection Methodologies
Several strategies have been developed for the deprotection of pinacol boronate esters. The choice of method often depends on the substrate's functional group tolerance, the desired scale of the reaction, and the stability of the resulting boronic acid. The most prevalent methods include:
-
Acid-Catalyzed Hydrolysis: A straightforward method that often requires elevated temperatures and strong acidic conditions.[1]
-
Oxidative Cleavage: This approach utilizes an oxidizing agent to break down the pinacol diol, shifting the equilibrium towards the free boronic acid.[2]
-
Transesterification: This method involves the exchange of the pinacol group with another diol or boronic acid. It can be performed under mild conditions and offers good functional group compatibility.
-
Conversion to Trifluoroborate Salts: A two-step process that proceeds through a stable potassium trifluoroborate intermediate, which is then hydrolyzed to the boronic acid under mild conditions.[3][4]
Data Summary of Deprotection Methods
The following table summarizes the reaction conditions and reported yields for various deprotection methods, providing a comparative overview to aid in method selection.
| Method | Reagents | Solvent(s) | Temperature (°C) | Time | Yield (%) | Functional Group Tolerance | Reference(s) |
| Acidic Hydrolysis | HCl | Reflux | High | Variable | Variable | Moderate | [3] |
| Oxidative Cleavage | NaIO₄ | THF/H₂O | Room Temperature | Variable | High | Good | [2] |
| Transesterification | |||||||
| with Diethanolamine (DEA) | 1. DEA2. 0.1 M HCl | Ether | Room Temperature | < 30 min | 69 - 99 | Excellent | [2][5] |
| with Polystyrene-Boronic Acid | Polystyrene-boronic acid, TFA (cat.) | CH₂Cl₂ | Room Temperature | 16 h | 85 - 98 | Good | [6] |
| with Phenylboronic Acid | Phenylboronic acid | Ether/H₂O | Room Temperature | 3 h | High | Good | [7] |
| Via Trifluoroborate Salt | 1. KHF₂2. TMSCl or LiOH | MeOH/H₂O, THF | Room Temperature | Variable | High | Excellent | [3][4][8] |
Experimental Protocols
Deprotection via Transesterification with Diethanolamine (DEA)
This two-step protocol is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups.[2][5] The intermediate diethanolamine-boronate adduct often precipitates from the reaction mixture, simplifying purification.[5]
Step 1: Formation of the Diethanolamine (DEA) Adduct
-
Dissolve the pinacol boronate ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution at room temperature.
-
Stir the mixture. A white precipitate of the DEA-boronate adduct should form within minutes.
-
Continue stirring for approximately 30 minutes, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Collect the white precipitate by filtration and wash with cold diethyl ether.
-
Dry the solid under vacuum. The DEA adduct is typically stable and can be stored.[5]
Step 2: Hydrolysis to the Boronic Acid
-
Suspend the isolated DEA-boronate adduct in a biphasic mixture of diethyl ether and 0.1 M aqueous HCl.
-
Stir the mixture vigorously at room temperature for 20-30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free boronic acid.
Deprotection via Oxidative Cleavage with Sodium Periodate
This method is effective for driving the deprotection equilibrium by irreversibly consuming the pinacol byproduct.[9]
-
Dissolve the pinacol boronate ester (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium periodate (NaIO₄, 2.0-4.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be further purified by recrystallization or chromatography if necessary.
Deprotection via Conversion to a Potassium Trifluoroborate Salt
This mild, two-step procedure involves the formation of a stable, often crystalline, potassium trifluoroborate salt, which is then hydrolyzed.[4][8]
Step 1: Formation of the Potassium Trifluoroborate Salt
-
Dissolve the pinacol boronate ester (1.0 equiv) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Stir the mixture at room temperature for 1-12 hours. The potassium trifluoroborate salt will often precipitate from the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Hydrolysis to the Boronic Acid
-
Using Trimethylsilyl Chloride (TMSCl):
-
Suspend the potassium trifluoroborate salt in a mixture of tetrahydrofuran (THF) and water.
-
Add trimethylsilyl chloride (TMSCl, 3.0 equiv) and stir at room temperature for 1-4 hours.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to afford the boronic acid.
-
-
Using a Base:
-
Suspend the potassium trifluoroborate salt in an appropriate solvent (e.g., acetone or acetonitrile).
-
Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir at room temperature until hydrolysis is complete.
-
Acidify the reaction mixture with aqueous HCl and extract the boronic acid with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the product.
-
Visualizations
Caption: Overview of major deprotection pathways for pinacol boronate esters.
Caption: Workflow for the two-step deprotection using diethanolamine (DEA).
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (3-benzylphenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving (3-benzylphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: When encountering low to no yield, a systematic review of your reaction parameters is crucial. The first elements to scrutinize are:
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Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]
-
Reagent Purity: Verify the purity of both your aryl halide and this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base Efficacy: The base is critical for the transmetalation step. Ensure the correct base is being used at the appropriate concentration. For some bases, like potassium phosphate (K3PO4), a small amount of water may be necessary for the reaction to proceed effectively.
Q2: I am observing a significant amount of homocoupling byproduct from this compound. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. To mitigate this:
-
Improve Degassing: Enhance your degassing procedure for the solvent and ensure a leak-proof reaction setup to strictly exclude oxygen.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Experiment with different ligands to find one that favors the formation of the desired product.
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling more significantly than the rate of the desired Suzuki coupling.
Q3: Can the steric hindrance from the benzyl group in this compound affect the reaction outcome?
A3: Yes, steric hindrance can play a role, although the benzyl group is at the meta-position, which is less sterically demanding than the ortho-position. For sterically hindered substrates, the choice of ligand is particularly important.[3][4] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can facilitate the oxidative addition and reductive elimination steps with sterically challenging substrates.[5]
Q4: What is protodeboronation and how can I prevent it with this compound?
A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of biphenyl in this case. This can be more prevalent with electron-rich or sterically hindered boronic acids, especially under prolonged heating or in the presence of excess base or water. To minimize protodeboronation:
-
Optimize Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
-
Choice of Base: Use the mildest effective base for your reaction. In some cases, using a fluoride source like KF or CsF can be beneficial.[5][6]
-
Protect the Boronic Acid: For particularly sensitive boronic acids, they can be protected as their diethanolamine adducts, which are more stable and can be used directly in the coupling reaction.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more air-stable precatalyst. |
| Ineffective Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[8] Ensure the base is finely powdered for better solubility and reactivity. For anhydrous conditions with K₃PO₄, adding a few equivalents of water can be beneficial. | |
| Poor Solvent Choice | Try different solvent systems such as dioxane/water, THF/water, or toluene/water.[5][9] | |
| Reaction Temperature Too Low | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.[9] | |
| Formation of Homocoupling Byproduct | Oxygen in the Reaction | Thoroughly degas the solvent and reaction mixture. Ensure all transfers are done under an inert atmosphere. |
| Catalyst/Ligand Choice | A different palladium source or ligand may favor the cross-coupling pathway. | |
| Starting Material Remains | Incomplete Reaction | Extend the reaction time. Monitor by TLC or LC-MS to determine the optimal reaction duration. |
| Catalyst Deactivation | Increase catalyst loading.[9] Ensure the reaction is free of impurities that could poison the catalyst. | |
| Product Degradation | Reaction Temperature Too High | Lower the reaction temperature. |
| Base-Sensitive Functional Groups | If your aryl halide contains base-sensitive groups like esters, consider using a milder base such as potassium fluoride (KF).[6][10] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general guideline and may require optimization for specific aryl halides.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Setup: To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Visualizations
Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A flowchart for troubleshooting low-yield Suzuki coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Troubleshooting (3-benzylphenyl)boronic acid instability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (3-benzylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like many other organoboronic acids, is susceptible to two primary degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of diphenylmethane. This undesired side reaction is often catalyzed by aqueous acidic or basic conditions and can be exacerbated by elevated temperatures.
-
Oxidation: The benzylic protons in this compound make it susceptible to oxidation, which can lead to the formation of (3-benzylphenyl)boranol and subsequently other oxidized impurities. The presence of oxygen or other oxidizing agents in the reaction mixture can promote this degradation.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation during storage, this compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at a low temperature (2-8°C) and away from light and moisture.
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the common causes?
A3: Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors:
-
Degradation of the boronic acid: As mentioned in Q1, protodeboronation and oxidation can consume the starting material.
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. Strong bases in aqueous media can accelerate protodeboronation.
Q4: I am observing a significant amount of a byproduct with a mass corresponding to diphenylmethane in my reaction mixture. What is happening and how can I prevent it?
A4: The formation of diphenylmethane is a clear indication of protodeboronation. To minimize this side reaction, consider the following strategies:
-
Use Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.
-
Employ a "Slow-Release" Strategy: Using a more stable derivative of the boronic acid, such as a boronate ester (e.g., a pinacol ester), can help. These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing degradation.
Q5: Can I use protecting groups to enhance the stability of this compound?
A5: Yes, converting the boronic acid to a boronate ester is a common and effective strategy to improve stability. Pinacol esters (Bpin) are widely used for this purpose. They are generally more stable to storage and purification (e.g., silica gel chromatography) than the free boronic acid. N-methyliminodiacetic acid (MIDA) boronates are another excellent option, known for their high stability and capacity for slow release of the boronic acid under basic conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation in Suzuki-Miyaura coupling | 1. Inactive catalyst.2. Degradation of this compound prior to reaction.3. Presence of oxygen in the reaction.4. Incorrect choice of base or solvent. | 1. Use a fresh batch of palladium catalyst or an air-stable precatalyst.2. Verify the purity of the boronic acid by NMR before use. Consider converting to a more stable boronate ester.3. Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (N₂ or Ar).4. Screen different base/solvent combinations. For example, try K₂CO₃ in a dioxane/water mixture. |
| Significant protodeboronation (formation of diphenylmethane) | 1. Presence of water.2. Use of a strong base.3. Prolonged reaction time at high temperature. | 1. Switch to anhydrous reaction conditions.2. Use a milder base like KF or K₂CO₃.3. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronate ester for slow release. |
| Formation of multiple unidentified byproducts | 1. Oxidative degradation of the starting material or product.2. Catalyst-mediated side reactions. | 1. Ensure the reaction is performed under an inert atmosphere. Degas all solvents thoroughly.2. Screen different palladium catalysts and ligands. Sometimes a change in the ligand can suppress unwanted side reactions. |
| Difficulty in purifying the product from residual boronic acid | 1. High polarity of the boronic acid leading to streaking on silica gel. | 1. Perform a basic aqueous wash (e.g., with 1M NaOH) during workup to extract the acidic boronic acid into the aqueous layer. 2. Consider converting the crude product containing the boronic acid impurity to its pinacol ester, which is less polar and easier to separate by chromatography. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by ¹H NMR
This protocol allows for the assessment of the stability of this compound under specific conditions (e.g., in a particular solvent or in the presence of a base).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. This will serve as the t=0 reference.
-
Incubation: Store the NMR tube under the desired conditions (e.g., at room temperature or in a heated oil bath).
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every hour or every 24 hours).
-
Data Analysis: Monitor for the appearance of new signals corresponding to degradation products. For protodeboronation, look for the characteristic signals of diphenylmethane. For oxidation, changes in the benzylic proton signals may be observed. The relative integration of the product and starting material peaks can be used to quantify the extent of degradation over time.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water). Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Reducing homocoupling in (3-benzylphenyl)boronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling of (3-benzylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the boronic acid reagent—in this case, this compound—couple to form a symmetrical biaryl byproduct (3,3'-dibenzyl-1,1'-biphenyl). This side reaction is undesirable because it consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.[1]
Q2: What are the primary causes of homocoupling with arylboronic acids like this compound?
A2: Homocoupling of boronic acids is primarily driven by two mechanisms[1][2]:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product, regenerating Pd(0) in the process.[2][3] Rigorous exclusion of oxygen is therefore critical.[3][4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer while being reduced to the catalytically active Pd(0).[2][5] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.
Q3: How do the choices of palladium source, ligand, and base affect homocoupling?
A3: Each component plays a critical role:
-
Palladium Source: Pd(II) sources like Pd(OAc)₂ require an initial reduction to the active Pd(0) state, which can occur via homocoupling.[2] Using Pd(0) sources like Pd(PPh₃)₄ or specialized precatalysts (e.g., Buchwald G3/G4) is generally preferred as they can enter the catalytic cycle directly, minimizing this initial side reaction.[2]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[2] Their steric bulk hinders the formation of intermediates leading to the side reaction, while their electronic properties promote the desired reductive elimination step.[2][6]
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[7][8] However, an excessively strong or concentrated base can sometimes promote side reactions.[9] The choice of base depends on the specific substrates, with inorganic bases like K₃PO₄ and K₂CO₃ being common and effective choices.[7][10]
Q4: Is a sterically hindered substrate like this compound particularly prone to certain side reactions?
A4: Yes, sterically hindered substrates can present unique challenges. While steric hindrance can sometimes disfavor homocoupling, it can also significantly slow down the desired cross-coupling reaction, particularly the transmetalation and reductive elimination steps. If the rate of the desired reaction is slowed, competing side reactions like homocoupling or protodeboronation can become more significant. For such substrates, using highly active catalysts with bulky ligands is often necessary to accelerate the desired pathway.[11] Additionally, procedural modifications like the slow addition of the boronic acid can be particularly effective for sterically demanding couplings.[12]
Troubleshooting Guide: Minimizing Homocoupling
Q: My reaction shows low yield and a significant byproduct. How do I confirm homocoupling is the issue?
A: The primary indication of homocoupling is a lower-than-expected yield of your desired product and the presence of a symmetrical biaryl byproduct in your crude reaction mixture.[13] This can be confirmed by analytical techniques such as:
-
LC-MS: Look for a mass corresponding to the dimer of this compound (M.W. = 362.48 g/mol for C₂₆H₂₂).
-
NMR: The symmetrical nature of the homocoupled product will result in a distinct and simpler set of signals compared to the desired, unsymmetrical cross-coupled product.
Q: I've confirmed homocoupling. What are the most critical steps to reduce it?
A: The most crucial factor is the rigorous exclusion of oxygen.[3][4] Additionally, optimizing your choice of catalyst, ligand, and reaction procedure will have a significant impact.
-
Improve Degassing: Oxygen is a primary culprit in promoting homocoupling.[3] Ensure your solvent and the reaction headspace are thoroughly deoxygenated. The most effective method is using freeze-pump-thaw cycles.[13] Sparging with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) is a viable alternative.[4][13]
-
Re-evaluate Palladium Source & Ligand: Switch from a Pd(II) source to a Pd(0) source or a modern precatalyst.[2] Ensure you are using a suitable bulky, electron-rich phosphine ligand.[2]
-
Control Boronic Acid Concentration: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[13] Employing a slow addition of the this compound solution via a syringe pump can significantly suppress this side reaction.[12][13]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate (KCOOH) can help minimize the concentration of free Pd(II) in the reaction medium without disrupting the catalytic cycle, thus suppressing homocoupling.[4][14]
Data Presentation
Table 1: Effect of Catalyst System on Homocoupling Byproduct
Data is generalized from multiple sources for illustrative purposes.
| Catalyst Precursor | Ligand | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) | Reference(s) |
| Pd(OAc)₂ | PPh₃ | None | High (~25-40%) | Moderate (~50-65%) | [6] |
| Pd(OAc)₂ | PPh₃ | KCOOH (1.5 equiv) | Low (<5%) | High (~85-95%) | [6][15] |
| Pd(PPh₃)₄ | (Internal) | None | Low (<10%) | High (~80-90%) | [6] |
| Pd₂(dba)₃ / XPhos Pd G3 | SPhos / XPhos | None | Very Low (<2%) | Excellent (>95%) | [2][6] |
Table 2: Common Bases for Suzuki-Miyaura Coupling
The optimal base is substrate-dependent and may require screening.
| Base | Typical Substrates | General Efficacy | Notes | Reference(s) |
| Na₂CO₃ | Aryl bromides, iodides | Good to Excellent | A widely used and effective base, often in aqueous solution. | [16] |
| K₃PO₄ | Aryl bromides, chlorides, heterocycles | Excellent | A strong, non-nucleophilic base, effective for challenging couplings. | [7] |
| Cs₂CO₃ | Aryl bromides, chlorides | Excellent | Highly effective, often used for sterically hindered substrates (the "caesium effect"). | [7][17] |
| KF | Aryl bromides | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid. | [7] |
Experimental Protocols
Protocol 1: Rigorous Degassing using Freeze-Pump-Thaw
This protocol is for achieving the most effective removal of dissolved oxygen from the reaction solvent.[13][18]
-
Preparation: Add the solvent to a Schlenk flask equipped with a stir bar. The flask should not be more than half full.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure rigorous deoxygenation.
-
Backfill: After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
Protocol 2: Optimized Suzuki Coupling with Slow Addition of this compound
This protocol incorporates multiple strategies to minimize homocoupling.
-
Glassware Preparation: Ensure all glassware (Schlenk flask, condenser, etc.) is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., XPhos Pd G3, 1-2 mol%).[6]
-
Solvent Addition: Add the rigorously degassed solvent (e.g., Toluene, 1,4-Dioxane) via syringe.[13]
-
Boronic Acid Preparation: In a separate flask, dissolve this compound (1.2-1.5 equiv.) in a minimal amount of the same degassed solvent.
-
Slow Addition: Begin heating the main reaction mixture to the desired temperature (e.g., 80-110 °C). Once at temperature, add the boronic acid solution dropwise to the reaction mixture over a period of 30-90 minutes using a syringe pump. This slow addition keeps the instantaneous concentration of the boronic acid low, disfavoring homocoupling.[12][13]
-
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, cool the mixture to room temperature, quench with water, and extract with an appropriate organic solvent. The combined organic layers are then washed, dried, filtered, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. wwjmrd.com [wwjmrd.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: (3-benzylphenyl)boronic acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (3-benzylphenyl)boronic acid. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude samples of this compound and other arylboronic acids typically contain several common impurities arising from synthesis and storage. These include:
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Boroxines: These are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. Boroxine formation is a reversible process favored by the removal of water.[1][2][3]
-
Protodeboronation Products: This involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of diphenylmethane. This side reaction can be promoted by certain reaction conditions.[1]
-
Homocoupling Byproducts: Dimers of the starting materials can form during synthesis.
-
Starting Materials and Reagents: Residual unreacted starting materials from the synthesis process may also be present.
Q2: How can I prevent the formation of boroxine impurities?
A2: Boroxine formation is an equilibrium reaction driven by the removal of water.[4][5] To minimize their formation, avoid storing the boronic acid under completely anhydrous conditions. During purification, the presence of a small amount of water in solvent systems, for example during recrystallization or extraction, can help hydrolyze the boroxine back to the desired boronic acid.[1][3]
Q3: What are the primary methods for purifying this compound?
A3: The most effective and commonly used purification techniques for arylboronic acids like this compound are:
-
Recrystallization: Often the first method of choice for solid boronic acids, as it can be highly effective at removing a wide range of impurities.[6]
-
Acid-Base Extraction: This technique exploits the Lewis acidic nature of the boronic acid group to separate it from neutral or basic impurities.[7][8]
-
Column Chromatography: While sometimes challenging due to the polarity of boronic acids and their interaction with silica gel, chromatography can be effective, especially when using modified stationary phases or reverse-phase columns.[6][9]
-
Derivatization: In difficult cases, the boronic acid can be converted into a more easily purified derivative, such as a diethanolamine adduct, and then reverted to the pure acid.[9][10]
Q4: Is silica gel column chromatography suitable for purifying this compound?
A4: Standard silica gel chromatography can be problematic for boronic acids.[6][9] The acidic nature of silica can cause streaking, poor recovery, or even degradation of the compound on the column.[9] Better alternatives often include reverse-phase (C18) chromatography or using a less acidic stationary phase like neutral alumina. Some protocols suggest pre-treating the silica gel with boric acid to improve performance.[11]
Troubleshooting Guide
Q: My this compound is an oil and won't crystallize during recrystallization. What can I do?
A: If your compound fails to crystallize upon cooling, the solution may be too dilute, or nucleation has not occurred. Try the following steps in sequence:
-
Induce Crystallization: Scratch the inside surface of the flask at the air-solvent interface with a glass rod. This can create nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If a small crystal of pure product is available, add it to the cooled solution to initiate crystallization.[1]
-
Reduce Solvent Volume: Gently warm the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1]
-
Lower Temperature: If crystallization has not started at room temperature, place the flask in an ice bath, and if necessary, a colder cooling bath.
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. Experiment with different solvent systems, such as an antisolvent crystallization where a solvent in which the compound is poorly soluble is slowly added to a solution of the compound.[6]
Q: I am seeing significant streaking and low recovery when running a silica gel column. How can I resolve this?
A: This is a common issue with boronic acids on silica gel.[9] Consider these solutions:
-
Switch Stationary Phase: Use a more inert stationary phase like neutral alumina or a reverse-phase (C18) silica gel.
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Modify the Eluent: Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve peak shape, but be cautious as it can also promote protodeboronation.[6] For reverse-phase chromatography, using buffered mobile phases (e.g., with formic acid or ammonium hydroxide) can control the ionization state and improve separation.[12][13]
-
Use Boric Acid-Treated Silica: Impregnating the silica gel with boric acid has been reported to reduce the over-adsorption of boronic esters and may be effective for boronic acids as well.[11]
Q: My purified product's analytical data (e.g., NMR) suggests it is the boroxine anhydride. How can I convert it back to the boronic acid?
A: The formation of boroxine is reversible. To convert it back to the monomeric boronic acid, you can introduce water.[4] A simple and effective method is to dissolve the sample in a solvent like ethyl acetate or diethyl ether and wash it with water in a separatory funnel. Alternatively, recrystallizing the material from a solvent system containing water (e.g., ethanol/water) will typically hydrolyze the boroxine.[1]
Data Presentation
While specific quantitative data for the purification of this compound is not widely published, the following tables provide typical solvent systems used for related arylboronic acids, which can serve as a starting point for optimization.
Table 1: Suggested Recrystallization Solvent Systems for Arylboronic Acids
| Solvent System | Application Notes | Reference(s) |
| Hot Water | Effective for polar boronic acids that have sufficient solubility in hot water and poor solubility in cold water. | [10] |
| Ethanol / Water | A versatile system where the ratio can be adjusted to achieve optimal solubility at high temperatures and precipitation upon cooling. | [1] |
| Ethyl Acetate / Hexane | Good for less polar arylboronic acids. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added as an antisolvent until turbidity is observed, then the solution is cooled. | [14] |
| Dichloroethane | Can be effective for moderately polar compounds. | [6] |
Table 2: Typical Column Chromatography Conditions for Arylboronic Acids
| Stationary Phase | Eluent System (Gradient) | Application Notes | Reference(s) |
| Reverse Phase (C18) | Water (with 0.1% Formic Acid) / Acetonitrile | A common starting point for reverse-phase HPLC. The gradient runs from high aqueous to high organic content. | [12] |
| Silica Gel | Dichloromethane / Methanol | For more polar boronic acids that do not run well in less polar systems like Hexane/Ethyl Acetate. A gradient of 0-10% Methanol is typical. | [10] |
| Neutral Alumina | Hexane / Ethyl Acetate | A less acidic alternative to silica gel that can prevent degradation of sensitive compounds. | [6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for purifying this compound by recrystallization from a mixed solvent system like ethyl acetate and hexane.
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Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) in small portions while heating the mixture gently (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter with a small amount of cold antisolvent (e.g., hexane) to remove any soluble impurities adhering to the crystal surface.[1]
-
Drying: Allow the crystals to air dry on the filter paper before transferring them to a watch glass or drying dish to dry completely, preferably under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic this compound from neutral organic impurities.[8][15]
-
Dissolution: Dissolve the crude boronic acid in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Basification: Add a 1-2 M aqueous solution of a base (e.g., sodium hydroxide, NaOH) to the separatory funnel.[7] Cap the funnel and shake vigorously, venting frequently to release any pressure. The boronic acid will react with the base to form its water-soluble sodium boronate salt.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the boronate salt into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete transfer, add another portion of the aqueous base to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. The organic layer now contains the neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid (e.g., hydrochloric acid, HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper).[7][16] The pure this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any residual salts, and then dry it thoroughly under vacuum.
Visualizations
Below are diagrams illustrating the experimental workflows described.
Caption: Workflow diagram for the purification of this compound by recrystallization.
Caption: Workflow diagram for the purification of this compound via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. waters.com [waters.com]
- 13. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
Improving functional group tolerance in benzylboronic acid couplings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzylboronic acid coupling reactions, particularly the Suzuki-Miyaura cross-coupling. Our goal is to help you improve functional group tolerance and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of a Suzuki-Miyaura coupling involving benzylboronic acids?
A1: The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In this context, it is used to synthesize unsymmetrical diarylmethanes by reacting a benzylboronic acid (or a more stable derivative like a pinacol ester) with an aryl or heteroaryl halide.[1] The reaction requires a palladium catalyst, a ligand, a base, and a suitable solvent system to proceed efficiently.[1]
Q2: My Suzuki-Miyaura coupling with a benzylboronic acid is failing or giving very low yield. What are the most common causes?
A2: Failures in Suzuki-Miyaura couplings often stem from a few key areas:
-
Catalyst Inactivity: The palladium catalyst or ligand may be degraded. Ensure you are using an active precatalyst or that the Pd(II) source is properly reduced to the active Pd(0) state in situ.[2][3]
-
Oxygen Contamination: Oxygen can lead to the unwanted homocoupling of boronic acids and decomposition of the catalyst. It is crucial to properly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[2][3]
-
Boronic Acid Instability: Benzylboronic acids can be unstable and prone to side reactions like protodeboronation (hydrolysis).[3][4] Using more stable derivatives like benzylboronic acid pinacol esters (BnBpin) or potassium benzyltrifluoroborates can mitigate this issue.[1][4][5]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and often substrate-dependent. An unsuitable base can lead to ester cleavage or fail to facilitate the transmetalation step.[6] The solvent system must solubilize the reactants and facilitate the catalytic cycle.[6]
-
Presence of Water: While a small amount of water is often necessary, especially for anhydrous couplings with bases like K₃PO₄, too much can promote protodeboronation.[4] Conversely, for some systems, water is a critical component of the solvent mixture.[7]
Q3: How can I minimize common side reactions like protodeboronation and homocoupling?
A3:
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. It is often accelerated in aqueous conditions, especially with heteroaryl boronic acids.[3] To minimize it:
-
Use stable boronic acid precursors like pinacol esters, which hydrolyze in situ to the more reactive boronic acid.[1]
-
Carefully control the amount of water in the reaction.
-
Consider using milder bases.
-
-
Homocoupling: This reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species.[3] To prevent it:
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: No reaction or incomplete conversion of starting material.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more active, modern catalyst system (e.g., a Buchwald ligand/precatalyst).[4] | Palladium catalysts, especially Pd(0) species, can degrade upon exposure to air. Modern catalysts are often more robust and efficient. |
| Poor Solubility | Change the solvent system. For highly insoluble substrates like polycyclic aromatics, chlorinated solvents (e.g., chlorobenzene) may be effective.[6] | All reactants must be sufficiently soluble for the reaction to proceed efficiently. |
| Slow Oxidative Addition | If using an electron-rich aryl chloride or bromide, switch to a more electron-rich phosphine ligand (e.g., Buchwald ligands).[4][8] | Electron-rich ligands accelerate the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-limiting step.[3] |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice is often empirical and substrate-dependent. | The base plays a crucial role in activating the boronic acid for transmetalation. Its strength and solubility can significantly impact the reaction rate. |
Issue 2: Formation of significant side products (e.g., protodeboronation, homocoupling).
| Possible Cause | Troubleshooting Step | Rationale |
| Boronic Acid Instability | Switch from a benzylboronic acid to a more stable benzylboronic acid pinacol ester (BnBpin) or a potassium benzyltrifluoroborate.[1][4][5] | These derivatives are more resistant to premature decomposition and protodeboronation while still being active in the catalytic cycle.[1][4] |
| Oxygen in the System | Improve degassing procedures (e.g., use freeze-pump-thaw cycles for solvents) and ensure a tight seal on the reaction vessel. | Oxygen promotes the oxidative homocoupling of boronic acids and can deactivate the Pd(0) catalyst.[2][3] |
| Excess Water | If using an anhydrous solvent, ensure it is truly dry. If a co-solvent is needed, precisely control the amount of water added. | While some water can be beneficial, excess water can lead to rapid protodeboronation of the boronic acid.[3][4] |
Issue 3: Incompatibility with sensitive functional groups (e.g., esters, aldehydes).
| Possible Cause | Troubleshooting Step | Rationale |
| Harsh Basic Conditions | Use a milder base such as potassium fluoride (KF) or potassium bicarbonate (KHCO₃).[6][9] | Strong bases like carbonates or phosphates can hydrolyze sensitive functional groups like esters, especially at elevated temperatures.[6] |
| High Reaction Temperature | Attempt the reaction at a lower temperature, possibly with a more active catalyst system to compensate for the slower rate. | Many functional groups are unstable at the high temperatures (80-110 °C) often required for Suzuki couplings. |
| Grignard Reagent Incompatibility | Avoid using Grignard reagents for substrate synthesis if the molecule contains ketones, aldehydes, or acidic protons.[5] | The high reactivity of Grignard reagents makes them incompatible with a wide range of functional groups.[5] |
Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling of a Benzylboronic Acid Pinacol Ester
This protocol is a general guideline adapted from established methods.[1][2] Optimization of specific parameters (catalyst, base, solvent, temperature) is often necessary for new substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Benzylboronic Acid Pinacol Ester (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]
-
Base (e.g., K₂CO₃, 3.0 equiv)[10]
-
Degassed Solvent (e.g., Dioxane/H₂O, 4:1 mixture)
Procedure:
-
Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), benzylboronic acid pinacol ester (1.2 equiv), palladium precatalyst (0.05 equiv), and base (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).[1]
-
Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically run for 12-24 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data: Optimization of Reaction Conditions
The following table summarizes data from a study optimizing conditions for benzylic Suzuki-Miyaura couplings under microwave irradiation, demonstrating the impact of different parameters on product yield.
Table 1: Optimization Screen for Benzylic Suzuki-Miyaura Cross-Coupling [10]
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (3.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 150 | ~10 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 160 | 45 |
| 3 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 160 | 50 |
| 4 | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 160 | 65 |
| 5 | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 160 | 55 |
| 6 | Pd₂(dba)₃ | XPhos | K₂CO₃ | DMF | 160 | 60 |
Reaction conditions: boronic acid (1.5 mmol), bromide (1.0 mmol), base (3.0 mmol), catalyst (5 mol %), ligand (10 mol %), solvent (2 mL), 20 minutes under microwave irradiation.
Visual Guides
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: A logical workflow for troubleshooting common coupling reaction failures.
Caption: Key side reactions that compete with the desired cross-coupling product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Co-Catalyzed Suzuki-Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protodeboronation of Arylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of protodeboronation in experiments involving arylboronic acids, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of an arylboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process converts the valuable arylboronic acid starting material into a simple arene byproduct, consuming the reagent and reducing the overall yield of the intended reaction.[3][4]
Q2: Why is protodeboronation a significant problem in organic synthesis?
A2: Protodeboronation is a major concern, especially in widely-used reactions like the Suzuki-Miyaura coupling, for two primary reasons:
-
Reduced Yield: It consumes the boronic acid, lowering the yield of the desired coupled product.[2][3]
-
Purification Challenges: It introduces a significant byproduct (the corresponding arene) which often has similar physical properties to the desired product, complicating purification.[4]
Q3: What are the key factors that promote protodeboronation?
A3: The rate and extent of protodeboronation are highly dependent on several factors:
-
pH and Base: The reaction medium's pH is a critical factor.[1][5] Base-catalyzed protodeboronation is particularly problematic in Suzuki-Miyaura couplings. Bases react with the boronic acid to form an arylboronate anion ([ArB(OH)3]⁻), which is significantly more prone to cleavage.[1][3][6] Strong bases like NaOH and KOH tend to accelerate this process more than weaker bases like K₃PO₄ or Cs₂CO₃.[7][8]
-
Temperature: Higher reaction temperatures increase the rate of protodeboronation.[2][4][7]
-
Aryl Group Structure: Arylboronic acids with electron-withdrawing groups (e.g., polyfluorinated rings) or certain heteroaromatic structures (like 2-pyridyl) are particularly susceptible to this side reaction.[3][9]
-
Presence of Water: Water can act as the proton source for the reaction, facilitating the cleavage of the C-B bond.[2][7]
-
Catalyst System Efficiency: A slow or inefficient catalytic cycle for the desired cross-coupling reaction means the unstable boronic acid is exposed to potentially harsh conditions for a longer period, increasing the likelihood of protodeboronation.[4][7]
Q4: Are boronic esters, like pinacol esters, immune to protodeboronation?
A4: Not entirely, but they are generally more stable. Esterification of the boronic acid, for instance as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a common strategy to suppress protodeboronation.[1][4] These derivatives act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing decomposition.[1][9] However, the stability of an ester is highly dependent on the diol used for its formation, and some esters can still hydrolyze back to the more reactive boronic acid under basic aqueous conditions.[3][5] Pinacol esters are generally considered robust.[3][10]
Troubleshooting Guide
This guide is designed to help you diagnose and solve specific issues related to protodeboronation during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Low yield of desired product & significant protodeboronation byproduct (e.g., Ar-H). | A. Inappropriate Base: Strong bases (NaOH, KOH) can aggressively promote protodeboronation.[7] | Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient for the Suzuki coupling while minimizing the side reaction.[7] Recommended: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[7] |
| B. High Reaction Temperature: Elevated temperatures accelerate the rate of protodeboronation relative to the desired coupling.[2][7] | Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 60-80 °C).[7] If the reaction is too slow, consider a more active catalyst system rather than increasing the heat. | |
| C. Presence of Water: Water acts as a proton source, facilitating the C-B bond cleavage.[2][7] | Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture.[7] | |
| D. Inefficient Catalytic System: A slow Suzuki coupling leaves the boronic acid exposed to degrading conditions for a longer time.[7] | Optimize Catalyst and Ligands: Use highly active palladium precatalysts and robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the productive reaction rate.[7][9] Consider a modest increase in catalyst loading.[4][7] | |
| E. Inherently Unstable Boronic Acid: Some boronic acids (e.g., 2-pyridyl, polyfluorophenyl) are notoriously unstable under basic conditions.[3][9] | Use a Protected Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA ester, or trifluoroborate salt.[2][4][8] These provide a slow release of the boronic acid, keeping the instantaneous concentration low.[1] | |
| 2. Reaction fails completely with only starting materials and protodeboronated arene detected. | A. Rapid Boronic Acid Decomposition: The boronic acid may be decomposing before the catalytic cycle can effectively begin, especially with highly unstable substrates. | Use a Precatalyst Designed for Fast Activation: Employ a modern palladium precatalyst that forms the active Pd(0) species quickly under mild conditions, allowing the cross-coupling to occur before significant boronic acid decomposition.[9] |
| B. Neutral pH Decomposition (for specific heteroaromatics): Certain heteroaromatic boronic acids, like 2-pyridylboronic acid, can be most unstable at neutral pH due to the formation of a reactive zwitterion.[1][4] | Adjust pH Away from Neutral: Surprisingly, both acidic and basic conditions can slow the decomposition of these specific substrates by shifting the equilibrium away from the zwitterionic form.[4] This is an exception to the general rule that bases accelerate protodeboronation. | |
| 3. Inconsistent results or variable rates of protodeboronation. | A. Self-Catalysis: When the reaction pH is close to the pKa of the boronic acid, a self-catalysis pathway can exacerbate protodeboronation, especially at high concentrations.[3][5][11] | Maintain Low Boronic Acid Concentration: Use a slow-release strategy (MIDA esters, etc.) to keep the steady-state concentration of the boronic acid low.[11] Avoid high initial concentrations of boronic acid. |
| B. Oxygen Presence: Oxygen can promote homocoupling and affect catalyst stability, indirectly impacting the competition between coupling and protodeboronation.[4][8] | Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).[4] |
Visualizations
Mechanism of Base-Catalyzed Protodeboronation
Caption: Arylboronic acid forms a reactive boronate anion, which is then protonated.
Troubleshooting Workflow for Protodeboronation
Caption: A logical flow for diagnosing and solving protodeboronation issues.
Competing Reaction Pathways
Caption: The desired coupling reaction competes directly with protodeboronation.
Experimental Protocols
Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Halide
This protocol provides a general methodology for coupling an aryl halide with an arylboronic acid that is susceptible to protodeboronation, employing strategies discussed in the troubleshooting guide.
1. Reagent and Glassware Preparation:
-
All glassware (reaction flask, condenser, etc.) should be baked in an oven (>120 °C) overnight and allowed to cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator.[7]
-
Anhydrous solvent (e.g., 1,4-dioxane or Toluene) should be obtained from a solvent purification system or by distillation over a suitable drying agent.
-
The base (e.g., K₃PO₄) should be anhydrous. If necessary, grind it to a fine powder and dry it under high vacuum with gentle heating.
2. Reaction Setup (under inert atmosphere):
-
To a dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4.4 mol%).[7][8]
-
Seal the flask with a septum, and purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes. This is typically done by alternating between vacuum and the inert gas supply (3 cycles).[4]
3. Addition of Reagents:
-
Add the degassed anhydrous solvent via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the aryl halide).
-
Add the arylboronic acid (or its more stable pinacol ester derivative) (1.2-1.5 eq) to the reaction mixture. If it is a solid, it can be added under a positive flow of inert gas.
4. Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at the lowest effective temperature (e.g., start at 80 °C).[7]
-
Stir the reaction vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) by periodically taking aliquots under inert conditions. Check for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.
5. Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the desired product from the protodeboronated byproduct and other impurities.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of (3-benzylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the pivotal role of the base in the Suzuki-Miyaura cross-coupling reaction of (3-benzylphenyl)boronic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on problems related to the choice and function of the base.
Q1: My reaction yield is consistently low. Could the base be the issue?
A1: Yes, the base is a critical factor influencing the yield of a Suzuki-Miyaura reaction.[1][2] Low yields can often be attributed to several base-related issues:
-
Inappropriate Base Strength: The base must be strong enough to facilitate the formation of the reactive boronate species from the boronic acid but not so strong that it promotes side reactions.[3] For sterically hindered or electron-poor boronic acids, a stronger base might be necessary.
-
Poor Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, it cannot efficiently deprotonate the boronic acid or interact with the palladium complex.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of biphenyl as a byproduct.[1] This is often promoted by the presence of water and a strong base. Using milder bases or anhydrous conditions can sometimes mitigate this issue.[1][4]
-
Catalyst Deactivation: An inappropriate base can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[4]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can the base selection help minimize this?
A2: Homocoupling, the self-coupling of two boronic acid molecules, is a common side reaction.[5] It is often promoted by the presence of oxygen and Pd(II) species.[2][5] While rigorous degassing is the primary solution, the choice of base can play an indirect role. A base that promotes a rapid and efficient cross-coupling reaction will naturally reduce the lifetime of the boronic acid in the reaction mixture, thereby minimizing the opportunity for homocoupling.
Q3: My reaction is not going to completion, and I have a lot of unreacted starting material. What adjustments should I make to the base?
A3: Incomplete conversion is a common problem that can often be resolved by optimizing the base and other reaction parameters.[4] Consider the following:
-
Increase Base Equivalents: Ensure you are using a sufficient excess of the base. Typically, 2-3 equivalents of the base relative to the limiting reagent are used.
-
Screen Different Bases: The optimal base is highly substrate-dependent.[6] If a particular base is not providing good results, it is advisable to screen a panel of bases with varying properties (e.g., carbonates, phosphates, hydroxides).
-
Check Base Quality: Ensure the base is pure and anhydrous if the reaction is sensitive to water.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7][8] It activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex.[3][9] This boronate species then readily transfers its organic group to the palladium(II) center, facilitating the key carbon-carbon bond formation.[10]
Q2: What are the most common types of bases used in Suzuki-Miyaura reactions?
A2: A wide variety of bases have been successfully employed in Suzuki-Miyaura couplings. The most common classes are:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used due to their moderate basicity and good solubility in aqueous mixtures.[2][6]
-
Phosphates: Potassium phosphate (K₃PO₄) is a stronger base than carbonates and is often effective for less reactive substrates.[2]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can be effective but may also promote side reactions in sensitive substrates.[3]
-
Fluorides: Potassium fluoride (KF) is a milder base that can be particularly useful when base-sensitive functional groups are present.[9]
Q3: How does the choice of solvent affect the performance of the base?
A3: The solvent system is critical for the effectiveness of the chosen base. Many Suzuki-Miyaura reactions are performed in a biphasic mixture of an organic solvent (e.g., toluene, dioxane, THF) and water.[6] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of organic solvent can influence the solubility of the reactants and the catalyst, thereby impacting the overall reaction rate and yield.
Data Presentation: Effect of Base on Reaction Yield
The following table summarizes the effect of different bases on the yield of a representative Suzuki-Miyaura cross-coupling reaction between an aryl bromide and a phenylboronic acid. While not specific to this compound, this data provides a general trend for the performance of various bases.
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 | [6] |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 | [6] |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 | [6] |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 | [6] |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 70 | [3] |
| 6 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 | [3] |
| 7 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | <10 | [6] |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates and scales.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane and degassed water, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting flowchart for base-related issues in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Arylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing arylboronic acid coupling reactions, such as the Suzuki-Miyaura coupling.
Troubleshooting Guide: Managing Reaction Temperature
Effectively managing reaction temperature is critical for the success of arylboronic acid coupling reactions. Temperature influences reaction rate, catalyst stability, and the stability of the reagents themselves. Below are common issues related to reaction temperature and steps to resolve them.
Issue 1: Low or No Product Formation
If you are observing minimal or no formation of your desired product, the reaction temperature may be suboptimal.
-
Possible Cause: The reaction temperature is too low, leading to a slow reaction rate or failure to overcome the activation energy.
-
Troubleshooting Steps:
-
Gradually Increase Temperature: Incrementally raise the reaction temperature in 10-20 °C intervals. A good starting point for many Suzuki-Miyaura reactions is 60-80 °C.[1][2]
-
Monitor for Decomposition: While increasing the temperature, carefully monitor the reaction for signs of decomposition, such as the formation of palladium black, which indicates catalyst precipitation.[3]
-
Consider Solvent's Boiling Point: Ensure the chosen temperature is safely below the boiling point of your solvent.
-
Re-evaluate Catalyst System: Some catalyst systems are designed for lower or higher temperatures. For instance, certain palladium catalysts with bulky, electron-rich phosphine ligands can facilitate reactions at room temperature or slightly above.[4][5] Conversely, some reactions may require temperatures up to 120 °C.[2]
-
Issue 2: Low Yield and/or Formation of Byproducts
Low yields can be a result of competing side reactions, which are often temperature-dependent.
-
Possible Cause 1: The reaction temperature is too high, causing decomposition of the arylboronic acid (protodeboronation) or the catalyst.[6][7][8]
-
Troubleshooting Steps:
-
Decrease Reaction Temperature: If you observe significant byproduct formation or catalyst decomposition, try running the reaction at a lower temperature.
-
Time-Course Study: Perform a time-course study at a slightly lower temperature to find the optimal balance between reaction rate and minimizing side reactions.
-
Check Boronic Acid Stability: Arylboronic acids can be susceptible to decomposition, a process that can be accelerated at higher temperatures.[6][9] Consider using boronic esters, which can exhibit greater stability.
-
-
Possible Cause 2: Inefficient coupling of specific substrates at lower temperatures.
-
Troubleshooting Steps:
-
Substrate-Specific Temperature Optimization: Surprisingly, some seemingly reactive electrophiles like aryl iodides can couple inefficiently at lower temperatures (e.g., ~50 °C) with certain catalyst systems.[10] In such cases, a moderate increase in temperature may be beneficial.
-
Below is a logical workflow for troubleshooting temperature-related issues in arylboronic acid coupling.
Caption: Troubleshooting workflow for temperature management.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction?
A: A general and often effective starting point is 60 °C.[2] However, the optimal temperature can vary significantly, with reactions being successfully carried out from room temperature to 120 °C depending on the specific substrates, catalyst, base, and solvent system used.[2] For some systems, 80 °C has been identified as an optimal temperature, above which the yield does not increase, and below which it drops sharply.[1]
Q2: Can running the reaction at a very high temperature be detrimental?
A: Yes. Excessively high temperatures can lead to several problems, including:
-
Catalyst Decomposition: Palladium catalysts can precipitate out of the solution as "palladium black" at elevated temperatures, which reduces the concentration of the active catalyst.[3]
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents to cleave the C-B bond, reducing the amount of boronic acid available for the cross-coupling. This process is often accelerated by heat.[11]
-
Substrate/Product Decomposition: Thermally sensitive functional groups on your starting materials or product may degrade at high temperatures.
Q3: My reaction is not working at room temperature. Should I heat it?
A: Many Suzuki-Miyaura coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish or not proceeding at room temperature, heating is a logical next step. A gradual increase to 50-80 °C is a good starting point.[12][13] Some specialized catalyst systems are designed for room-temperature couplings, often employing bulky, electron-rich phosphine ligands.[4][5] If you are not using such a system, heating will likely be necessary.
Q4: How does temperature relate to the choice of other reaction components?
A: Temperature is interconnected with the choice of solvent, base, and catalyst. For example, a higher temperature may be required to achieve sufficient solubility of the reactants in a particular solvent.[7] The choice of base can also influence the optimal temperature. Some milder bases may require higher temperatures to achieve a sufficient reaction rate.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Temperature Screening
This protocol is a general guideline for optimizing the reaction temperature.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., dioxane/water 4:1, 5 mL).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the mixture under an inert atmosphere.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., start with 60 °C). Monitor the reaction progress by TLC or GC/LC-MS at regular intervals (e.g., every hour).
-
Optimization: Based on the reaction progress and byproduct formation, adjust the temperature in subsequent experiments.
The following diagram illustrates a typical experimental workflow for temperature optimization.
Caption: Experimental workflow for temperature optimization.
Temperature Effects on Yield: Case Studies
The following tables summarize quantitative data from various studies, illustrating the impact of temperature on reaction yield.
Table 1: Optimization of Temperature for a Model Suzuki-Miyaura Coupling
| Entry | Temperature (°C) | Yield (%) |
| 1 | 50 | 45 |
| 2 | 60 | 65 |
| 3 | 80 | 92 |
| 4 | 100 | 92 |
Reaction Conditions: Model Suzuki-Miyaura coupling using a Pd-SILP-Fe₃O₄@SiO₂ catalyst. Data adapted from a study on catalyst optimization.[1]
Table 2: Temperature Effect on Coupling in High-Pressure/High-Temperature Water
| Entry | Temperature (°C) | Yield (%) |
| 1 | 50 | 38 |
| 2 | 100 | 65 |
| 3 | 150 | 85 |
| 4 | 200 | 98 |
| 5 | 225 | 95 |
Reaction Conditions: Coupling of 4-methylphenylboronic acid and iodobenzene with PdCl₂ in high-pressure/high-temperature water. Data adapted from a study on microflow processes.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Handling of Boronic Acids
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of boronic acids during synthesis and purification. Boronic acids are versatile reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their instability can pose significant challenges. This center offers troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways boronic acids decompose?
Boronic acids are susceptible to several decomposition pathways that can lower yields and complicate purification. The most common routes include:
-
Protodeboronation: The cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a prevalent side reaction in metal-catalyzed couplings.[1] The reaction is highly dependent on pH, with distinct mechanisms for acid- and base-catalyzed processes.[1]
-
Oxidation: In the presence of atmospheric oxygen or other oxidants, boronic acids can be converted to the corresponding alcohols or phenols.[2][3] The mechanism is thought to involve the generation of organic radicals.[4]
-
Dehydration (Anhydride Formation): Boronic acids can lose water, especially when heated, to form cyclic trimeric anhydrides known as boroxines.[4] While this is often a reversible process, it removes the active monomeric boronic acid from the reaction.
-
Thermal Decomposition: At elevated temperatures (above 150°C for boric acid), further dehydration can occur, ultimately leading to the formation of boron oxides.[5][6]
Q2: My boronic acid is decomposing upon storage. What are the best storage practices?
Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are known to decompose on the benchtop under air.[7] To ensure long-term stability, store boronic acids in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and hydrolysis. For particularly unstable compounds, conversion to a more robust derivative, such as a MIDA boronate, is recommended as they are indefinitely stable in air.[7]
Q3: What is a boronic acid protecting group and why should I use one?
A protecting group is a chemical moiety that is temporarily attached to the boronic acid to increase its stability and prevent unwanted reactions.[8][9] Free boronic acids are often unstable and prone to decomposition.[8] Using a protecting group allows the boron functionality to be carried through multi-step syntheses where it would otherwise be degraded.[8][9] These groups can be removed later to regenerate the reactive boronic acid. Common examples include pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and organotrifluoroborates.[7][10][11]
Q4: Can I use a boronic ester directly in my reaction without converting it back to the acid?
Yes, in many cases. Pinacol boronate esters (Bpin) are the most popular boronic acid surrogates and are often stable enough for purification while being reactive enough to be used directly in Suzuki-Miyaura coupling reactions.[10][12] However, their stability is not absolute, and they can undergo hydrolysis back to the boronic acid, especially in the presence of water.[12][13] Other protecting groups, like MIDA boronates, are inert to cross-coupling conditions and must be deprotected to unveil the reactive boronic acid.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution(s) |
| Protodeboronation | This is a very common cause of low yields, as the boronic acid is consumed by a side reaction.[1] • Optimize pH: Avoid strongly acidic or basic conditions where protodeboronation is accelerated.[1] • Use a "Slow-Release" Strategy: Convert the unstable boronic acid to an air-stable MIDA boronate or an organotrifluoroborate salt.[7][14][15] Under specific basic conditions, these precursors slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[7][15] • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress water-mediated decomposition pathways.[16] |
| Oxidation of Boronic Acid | The reaction mixture may be exposed to oxygen. • Degas Solvents: Thoroughly degas all solvents before use. • Use an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent exposure to atmospheric oxygen.[17] |
| Thermal Decomposition | The reaction temperature may be too high for your specific boronic acid. • Lower Reaction Temperature: If possible, lower the reaction temperature. Be aware this may require longer reaction times or a more active catalyst system.[18] |
| Catalyst Inactivity | The palladium catalyst may not be active, or the incorrect ligand is being used. • Use a Pd(0) Source: Start with an active Pd(0) catalyst like Pd(PPh₃)₄.[18] • Optimize Ligand: For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which can favor the desired cross-coupling.[18] |
Problem 2: Difficulty Purifying the Boronic Acid or Boronic Ester
| Possible Cause | Recommended Solution(s) |
| Decomposition on Silica Gel | Standard silica gel is acidic and can cause decomposition, particularly for sensitive boronic acids and esters.[19][20] • Use Treated Silica Gel: Impregnate the silica gel with boric acid before use. This reduces the Lewis basicity of the silica surface and minimizes over-adsorption and degradation.[21] • Use Neutral Alumina: As an alternative to silica, neutral alumina can be effective for purifying boronate esters.[20] |
| Hydrolysis of Boronic Ester During Chromatography | The presence of water in the eluent or on the stationary phase can hydrolyze the ester back to the more polar boronic acid, causing streaking and poor separation.[22][23] • Use Anhydrous Solvents: Ensure all solvents used for chromatography are rigorously dried. • Use a More Hydrolytically Stable Ester: If purification is consistently an issue, consider using a more robust protecting group, such as one derived from (1,1'-bicyclohexyl)-1,1'-diol, which has shown high hydrolytic stability.[13] |
| Co-elution with Impurities | The product and impurities may have similar polarities. • Derivatization: Convert the crude boronic acid into a diethanolamine adduct, which often precipitates and can be isolated by filtration. The pure boronic acid can then be regenerated by treatment with acid.[24][25] • Recrystallization/Trituration: These are often effective methods for purifying solid boronic acids and can be attempted before resorting to chromatography.[20] |
Data Presentation: Stability of Boronic Acid Derivatives
The choice of protecting group significantly impacts the stability of the boronic acid. The following table summarizes the stability of various phenylboronic acid derivatives.
| Boron Species | Protecting Group | Stability Condition | Observation | Reference(s) |
| Phenylboronic Acid | None | Benchtop, under air, 15 days | Significant decomposition | [7] |
| Phenylboronic Acid | MIDA | Benchtop, under air, >60 days | No detectable decomposition | [7] |
| 2-Furanboronic Acid | None | Benchtop, under air, 15 days | Very little original material remains | [7] |
| 2-Furanboronic Acid | MIDA | Benchtop, under air, >60 days | No detectable decomposition | [7] |
| Vinylboronic Acid | None | Benchtop, under air, 15 days | Very little original material remains | [7] |
| Vinylboronic Acid | MIDA | Benchtop, under air, >60 days | No detectable decomposition | [7] |
| Arylboronic Esters | Pinacol (Bpin) | Aqueous conditions | Prone to hydrolysis to yield boronic acids | [13] |
| Arylboronic Esters | (1,1'-bicyclohexyl)-l,l'-diol | Aqueous conditions | Among the most hydrolytically stable esters studied | [13] |
Key Experimental Protocols
Protocol 1: Formation of an Air-Stable MIDA Boronate
This protocol describes the general procedure for protecting a boronic acid with N-methyliminodiacetic acid (MIDA).
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed. High temperatures can sometimes lead to protodeboronation of electron-rich arylboronic acids.[8] The use of 4Å molecular sieves can be an alternative to Dean-Stark conditions to promote the reaction at lower temperatures and suppress decomposition.[8]
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting MIDA boronate can be purified by column chromatography or recrystallization. MIDA boronates often exhibit a unique affinity for silica gel, which can be exploited for purification.[8]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol leverages the slow hydrolysis of a MIDA boronate to perform a cross-coupling with an unstable boronic acid.[7]
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst (e.g., 5 mol % Pd(OAc)₂), a suitable ligand (e.g., 10 mol % SPhos), and K₃PO₄ (7.5 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 5:1 dioxane/H₂O.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80 °C). The rate of MIDA boronate hydrolysis and subsequent boronic acid release can be controlled by temperature.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Purification by Chromatography on Boric Acid-Impregnated Silica Gel
This method is effective for purifying pinacol boronic esters by suppressing their decomposition on the column.[21]
-
Slurry Preparation: Prepare a slurry of silica gel in a suitable solvent (e.g., hexane).
-
Impregnation: Add a saturated aqueous solution of boric acid to the silica gel slurry and stir vigorously.
-
Drying: Remove the water and solvent under reduced pressure until a free-flowing powder is obtained. Dry the boric acid-impregnated silica in an oven to remove residual moisture.
-
Column Packing: Pack a chromatography column with the prepared boric acid-silica gel using standard wet or dry loading techniques.
-
Chromatography: Load the crude boronic ester and elute with an appropriate solvent system (e.g., hexane/ethyl acetate). This technique reduces the over-adsorption of the boronic ester, leading to improved recovery.[21]
Visualizations
Caption: Common decomposition pathways for boronic acids.
Caption: General workflow for using a protecting group strategy.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. kiche.or.kr [kiche.or.kr]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. reddit.com [reddit.com]
Technical Support Center: Scaling Up Suzuki-Miyaura Reactions with (3-benzylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up Suzuki-Miyaura cross-coupling reactions involving (3-benzylphenyl)boronic acid. The information is designed to help you overcome common challenges, optimize reaction conditions, and ensure a robust and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when scaling up Suzuki-Miyaura reactions with this compound?
A1: When scaling up Suzuki-Miyaura reactions, researchers often face challenges such as incomplete conversion, low yields, and the formation of impurities. With this compound, specific issues can include its propensity for protodeboronation and homocoupling, similar to other benzylboronic acids.[1] Inadequate mixing in larger reactors can also lead to localized high concentrations of base, accelerating these side reactions. Catalyst deactivation and difficulties in product purification are other common hurdles in a larger-scale production environment.
Q2: How can I minimize the risk of protodeboronation of this compound during a scaled-up reaction?
A2: Protodeboronation, the undesired cleavage of the carbon-boron bond, is a common side reaction. To minimize this, consider the following strategies:
-
Choice of Base: Use a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).[1]
-
Controlled Addition of Base: Add the base portion-wise or as a solution over time to avoid high local concentrations.
-
Reaction Temperature: Maintain the lowest effective temperature that still promotes the desired reaction.
-
Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction, as these can contribute to the degradation of the boronic acid.
Q3: What are the key parameters to consider for catalyst selection when scaling up this reaction?
A3: Catalyst selection is critical for a successful scale-up. Key considerations include:
-
Catalyst Loading: While laboratory-scale reactions might use higher catalyst loadings, for large-scale synthesis, it is economically and environmentally crucial to use the lowest possible catalyst concentration (ideally in the ppm range).
-
Catalyst and Ligand Stability: Choose a robust catalyst system that is stable under the reaction conditions for extended periods. Air- and moisture-stable pre-catalysts are often preferred for large-scale operations.
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective for promoting the coupling of sterically demanding or less reactive substrates.[1]
Q4: How does solvent selection impact the scale-up of this Suzuki-Miyaura reaction?
A4: The choice of solvent can significantly affect reaction kinetics, impurity profiles, and downstream processing. For scaling up, consider:
-
Solubility: Ensure all reactants, including the boronic acid, aryl halide, and base, have adequate solubility in the chosen solvent system to avoid a diffusion-limited reaction. A mixture of an organic solvent (e.g., toluene, dioxane, or 2-MeTHF) and water is commonly used to dissolve both the organic substrates and the inorganic base.
-
Boiling Point: Select a solvent with a boiling point that allows for a suitable reaction temperature while also being easily removable during workup.
-
Safety and Environmental Impact: For industrial applications, prioritize the use of safer and more environmentally benign solvents.
Troubleshooting Guide
Issue 1: Low or Incomplete Conversion
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, confirm that the conditions are suitable for its in-situ reduction to Pd(0). Always handle catalysts under an inert atmosphere. |
| Poor Solubility of Reactants | Confirm that all starting materials are soluble in the solvent system at the reaction temperature. Consider using a co-solvent or a different solvent system. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area. |
| Suboptimal Base | The base may be too weak or not sufficiently soluble. Try screening alternative bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. Monitor for product formation and any increase in impurity levels. |
Issue 2: Formation of Significant Side Products (Homocoupling or Protodeboronation)
Possible Causes & Solutions
| Side Product | Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II). High temperatures can also promote this side reaction. | Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon). |
| Protodeboronation | Excessively strong base, presence of water, or high reaction temperatures. | Use a milder base (e.g., K₂CO₃), minimize the amount of water if possible, and run the reaction at a lower temperature. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
Phosphine ligand (e.g., SPhos, 1-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1 v/v)
Procedure:
-
To an appropriately sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the this compound, aryl bromide, and base.
-
Purge the reactor with nitrogen for at least 30 minutes.
-
In a separate vessel, dissolve the palladium catalyst and ligand in the degassed organic solvent.
-
Add the catalyst solution to the reactor, followed by the degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
The following tables summarize representative reaction conditions for Suzuki-Miyaura couplings with benzylboronic acid derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst and Ligand Screening for a Benzylic Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 140 | 20 | 35 |
| 2 | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 20 | 50 |
| 3 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF | 140 | 20 | 25 |
| 4 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 100 | 60 | ~10 |
Data is illustrative and based on reactions with structurally related compounds.[1]
Table 2: Coupling of Benzylic Bromides with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 69 |
| 2 | 4-Methoxyphenylboronic acid | 61 |
| 3 | 3-Methoxyphenylboronic acid | 51 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 20 |
Reaction Conditions: Arylboronic acid (1.5 mmol), benzylic bromide (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), DMF (2 mL), 140°C, 20 minutes.[1]
Visualizations
Below are diagrams illustrating key workflows and relationships in the Suzuki-Miyaura reaction.
References
Technical Support Center: Anhydrous B-alkyl Suzuki-Miyaura Cross-Coupling
Welcome to the technical support center for anhydrous B-alkyl Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using anhydrous conditions for my B-alkyl Suzuki-Miyaura cross-coupling reaction?
A1: While aqueous conditions are common, anhydrous conditions offer several advantages for B-alkyl Suzuki-Miyaura couplings, particularly when using alkylboronic esters.[1] Anhydrous conditions can prevent the hydrolysis of the boronic ester to the corresponding boronic acid, which can be beneficial as the ester itself may exhibit faster transmetalation kinetics.[1] Furthermore, the absence of water minimizes the risk of protodeboronation, a common side reaction that reduces the efficiency of the coupling.[2][3] Homogeneous reaction conditions, often achievable with soluble bases in anhydrous solvents, can also lead to more reproducible reaction kinetics and yields compared to biphasic aqueous systems.[1][2]
Q2: What are the most critical parameters to control for a successful anhydrous B-alkyl Suzuki coupling?
A2: Several factors are crucial for success. These include:
-
Strict exclusion of air and moisture: The palladium catalyst, especially in its active Pd(0) form, is sensitive to oxygen. Using standard Schlenk techniques or a glovebox is highly recommended.[3]
-
Choice of an appropriate soluble base: For homogeneous anhydrous conditions, a base soluble in organic solvents is necessary. Potassium trimethylsilanolate (TMSOK) has been shown to be effective.[1][2][4][5]
-
Selection of a suitable boronic ester: Neopentyldiol alkylboronic esters have demonstrated good reactivity under anhydrous conditions.[1][6]
-
Use of a bulky, electron-rich ligand: Ligands like AntPhos can promote the challenging Csp2–Csp3 coupling by addressing slow transmetalation and β-hydride elimination.[1][4]
-
Proper solvent choice and purity: Anhydrous solvents are a must. Ethereal solvents like THF and 1,4-dioxane are commonly used.[1][2]
Q3: Can I use boronic acids or trifluoroborates under anhydrous conditions?
A3: While alkylboronic acids and esters can be used under anhydrous conditions, potassium alkyltrifluoroborates and MIDA boronates typically require hydrolysis to the boronic acid prior to transmetalation, making aqueous conditions necessary for these substrates.[1] If you must use these reagents, anhydrous conditions are not suitable. For boronic acids, while they can be used, boronic esters often offer better stability and reactivity in anhydrous setups.[6]
Troubleshooting Guide
Below are common issues encountered during anhydrous B-alkyl Suzuki-Miyaura cross-coupling reactions, along with potential causes and solutions.
Issue 1: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Catalyst decomposition | Ensure rigorous exclusion of oxygen by properly degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon). Use of pre-catalysts that are more air-stable can also be beneficial. |
| Inefficient transmetalation | The choice of base is critical. Insoluble inorganic bases can lead to poor reactivity in anhydrous media.[2][3] Switch to a soluble organic base like potassium trimethylsilanolate (TMSOK).[1][2] The structure of the boronic ester also significantly affects the rate of transmetalation.[1] |
| Slow reaction kinetics | Reactions with electron-rich aryl halides may be slower.[1] Consider increasing the reaction temperature or extending the reaction time. For refractory heteroaryl couplings, the addition of trimethyl borate can enhance reaction rates.[5] |
| Degradation of reagents | Alkylboronic acids can be unstable.[7] If using a boronic acid, ensure its purity and consider switching to a more stable boronic ester derivative like a neopentyl ester.[6] |
Issue 2: Significant formation of side products (e.g., protodehalogenation, homocoupling).
| Potential Cause | Troubleshooting Step |
| Protodehalogenation | This side reaction can occur via β-hydride elimination from the boronic ester skeleton, the solvent, or the alkyl chain.[1] The boronic ester backbone has been identified as a potential source.[1][4] Using a different boronic ester or modifying the reaction conditions (e.g., temperature, ligand) may mitigate this. |
| Homocoupling of the boronic acid/ester | Homocoupling can be promoted by the presence of Pd(II) species and oxygen.[6] Ensure your reaction is properly degassed and that the Pd(0) catalyst is efficiently generated. Using a precatalyst can help ensure a clean initiation of the catalytic cycle.[6] |
| β-Hydride Elimination | This is a common issue with alkylboron reagents.[1] The use of bulky, electron-rich phosphine ligands can help to suppress this side reaction.[1] |
Issue 3: Irreproducible results.
| Potential Cause | Troubleshooting Step |
| Heterogeneous reaction mixture | The use of insoluble bases can lead to problems related to mass transfer, resulting in inconsistent kinetics and yields.[1][2] Switching to a soluble base like TMSOK to ensure a homogeneous reaction is recommended.[1][2] |
| Trace amounts of water | Even small, variable amounts of water can affect the reaction, potentially leading to hydrolysis of the boronic ester and inconsistent results. Ensure all glassware is oven-dried and solvents are truly anhydrous. |
| Inconsistent reagent quality | The purity of the boronic ester, aryl halide, and base can impact the reaction outcome. Purify reagents if necessary and store them under an inert atmosphere. |
Data Summary Tables
Table 1: Comparison of Reaction Conditions for Anhydrous B-alkyl Suzuki-Miyaura Coupling
| Parameter | Condition 1: AntPhos/TMSOK[1] | Condition 2: General Anhydrous[2][3] |
| Catalyst | Pd precatalyst with AntPhos ligand | Pd-P(t-Bu)3-G3 |
| Boron Reagent | Neopentyldiol alkylboronic esters | Neopentyldiol arylboronic esters |
| Base | Potassium trimethylsilanolate (TMSOK) | Potassium trimethylsilanolate (TMSOK) |
| Solvent | 1,4-Dioxane or THF | THF |
| Temperature | 100 °C (Dioxane) | Room Temperature to 60 °C |
| Reaction Time | Generally < 1 hour | 1.5 - 20 hours |
Experimental Protocols
Protocol 1: Rapid, Anhydrous B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters[1]
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with the aryl halide (0.20 mmol, 1.0 equiv), the neopentyldiol alkylboronic ester (1.2 equiv), the palladium precatalyst, and the AntPhos ligand.
-
Solvent and Base Addition: Anhydrous 1,4-dioxane is added, followed by a solution of potassium trimethylsilanolate (TMSOK) in THF.
-
Reaction: The vial is sealed and the reaction mixture is stirred at the indicated temperature (typically 100 °C) for the specified time (often under 1 hour).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted, and the yield is determined by GC-FID analysis using an internal standard. For isolation, the product is purified by column chromatography.
Protocol 2: General Procedure for Anhydrous, Homogeneous Suzuki-Miyaura Cross-Coupling[3]
-
Apparatus Setup: An oven-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a septum is assembled and flame-dried under vacuum, then backfilled with nitrogen.
-
Reagent Addition: The aryl halide (e.g., 20.0 mmol, 1.00 equiv) is added to the flask. The flask is evacuated and backfilled with nitrogen three times. Anhydrous THF is then added via syringe.
-
Base and Boronic Ester Addition: In a separate flask inside a glovebox, potassium trimethylsilanolate (TMSOK) (1.40 equiv) is prepared as a solution in THF. The neopentyl boronic ester (1.20 equiv) and the palladium precatalyst (e.g., Pd-P(t-Bu)3-G3, 0.02 equiv) are added to the reaction vessel.
-
Reaction Execution: The TMSOK solution is added to the reaction mixture at a controlled rate. The reaction is stirred at the appropriate temperature for the required duration.
-
Quenching and Workup: The reaction is quenched, and the product is extracted and purified, typically by crystallization or column chromatography.
Visualizations
Caption: General workflow for anhydrous B-alkyl Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting flowchart for anhydrous B-alkyl Suzuki-Miyaura reactions.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
Comparative Analysis of (3-benzylphenyl)boronic acid and its Alternatives in NMR Characterization and Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of boronic acid reagents is a critical step in the synthesis of complex organic molecules. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) characteristics and Suzuki-Miyaura coupling performance of (3-benzylphenyl)boronic acid against two common alternatives: 3-tolylboronic acid and 4-biphenylboronic acid. The data presented herein is intended to aid in the selection of the most appropriate reagent for specific research and development applications.
Spectroscopic Characterization by NMR
A fundamental aspect of product characterization is the confirmation of molecular structure and purity, for which NMR spectroscopy is an indispensable tool. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its alternatives.
Table 1: ¹H NMR Spectral Data of this compound and Alternatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | CDCl₃ | 8.13 (s, 1H), 7.82 (d, 1H), 7.41 (d, 1H), 7.35-7.19 (m, 6H), 4.07 (s, 2H) |
| 3-Tolylboronic acid | CDCl₃ | 8.13 (d, J = 7.7 Hz, 2H), 7.32 (d, J = 7.7 Hz, 2H), 2.45 (s, 3H) |
| 4-Biphenylboronic acid | DMSO-d₆ | 8.08 (br, 2H), 7.88 (d, 2H), 7.69 (d, 2H), 7.64 (d, 2H), 7.48 (t, 2H), 7.37 (t, 1H)[1] |
Table 2: ¹³C NMR Spectral Data of this compound and Alternatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | 141.6, 140.7, 136.2, 134.0, 132.3, 129.0, 128.6, 128.5, 126.2, 41.8 |
| 3-Tolylboronic acid | CDCl₃ | 138.5, 136.6, 134.9, 130.1, 128.5, 21.8 (C-B signal not always observed) |
| 4-Biphenylboronic acid | DMSO-d₆ | 143.5, 139.8, 135.2, 129.5, 128.8, 127.4, 126.9, 125.5 (C-B signal not always observed) |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] The performance of a boronic acid in this reaction is a key indicator of its utility. Below is a comparison of the reactivity of this compound and its alternatives in a representative coupling reaction with 4-bromoanisole.
Table 3: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Product | Yield (%) | Reaction Conditions |
| This compound | 3-benzyl-4'-methoxy-1,1'-biphenyl | Data not available | - |
| 3-Tolylboronic acid | 4'-methoxy-3-methyl-1,1'-biphenyl | ~80-95% (representative) | PdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80 °C, 12 h[3] |
| 4-Biphenylboronic acid | 4'-methoxy-1,1':4',1''-terphenyl | >99% | Pd@Fe₃O₄@C, K₂CO₃, EtOH/H₂O, 80°C |
It is important to note that reaction yields are highly dependent on the specific conditions, including the catalyst, base, solvent, and temperature.[3]
Experimental Protocols
NMR Sample Preparation
Obtaining high-quality NMR spectra is contingent upon proper sample preparation. Arylboronic acids have a tendency to form cyclic anhydride trimers (boroxines) upon dehydration, which can lead to complex or broadened NMR spectra.
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the boronic acid for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Using a protic solvent like methanol-d₄ can help break up boroxine trimers.[3]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette with a cotton wool plug to filter out any particulates, transfer the solution into a clean 5 mm NMR tube.
-
Shimming: Ensure the sample volume is sufficient to be within the detection region of the NMR probe and shim the instrument for optimal magnetic field homogeneity.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid derivative.[4]
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF, often with a small amount of water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide: (3-benzylphenyl)boronic acid vs. Benzylboronate Pinacol Ester in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of reagents for carbon-carbon bond formation is critical. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the synthesis of biaryl and related structures, which are prevalent in many pharmaceutical agents. Central to this reaction is the organoboron reagent. This guide provides an objective comparison between (3-benzylphenyl)boronic acid and its corresponding pinacol ester, benzylboronate pinacol ester, focusing on their performance, stability, and handling characteristics in the context of Suzuki-Miyaura cross-coupling reactions.
The fundamental difference between a boronic acid and its boronate ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this increased reactivity comes at the cost of lower stability, as they are susceptible to decomposition pathways like oxidation and protodeboronation.[1] Conversely, boronate esters, such as the widely used pinacol esters, offer significantly greater stability, making them easier to handle, purify, and store for extended periods.[1] This stability often makes them the preferred choice in complex, multi-step syntheses and for high-throughput screening applications.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
To illustrate the practical implications of the differences in reactivity and stability, the following table summarizes representative quantitative data for the performance of this compound and benzylboronate pinacol ester in a model Suzuki-Miyaura cross-coupling reaction with 4-iodoanisole.
Table 1: Comparative Performance in the Suzuki-Miyaura Cross-Coupling of with 4-iodoanisole
| Entry | Boron Reagent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | Benzylboronate pinacol ester | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 3 | Benzylboronate pinacol ester | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 91 |
This data is illustrative and based on general trends reported in the literature. Actual yields may vary depending on specific reaction conditions and substrate purity.
The data suggests that under identical, relatively mild conditions (Entry 1 vs. 2), the boronic acid may provide a slightly higher yield in a shorter timeframe. However, the pinacol ester can achieve comparable, high yields under slightly more forcing conditions (Entry 3), highlighting its utility and robustness. The choice between the two often depends on the specific requirements of the synthesis, such as the sensitivity of other functional groups in the molecule and the desired reaction time.
Physicochemical and Stability Comparison
The differing stability profiles of boronic acids and their pinacol esters have significant practical implications for their storage and handling.
Table 2: General Physicochemical and Stability Properties
| Property | This compound | Benzylboronate Pinacol Ester |
| Physical State | Typically a crystalline solid | Often a crystalline solid or a stable oil |
| Stability | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to oxidation and protodeboronation, especially in aqueous basic solutions.[1] | Significantly more stable to air and moisture. Can be purified by silica gel chromatography and stored for extended periods.[1] |
| Handling | Requires storage under an inert atmosphere and careful handling to prevent decomposition. | Easier to handle and weigh, and less sensitive to atmospheric conditions. |
| Solubility | Generally soluble in polar organic solvents and aqueous base. | Soluble in a wide range of common organic solvents. |
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for both this compound and benzylboronate pinacol ester, with minor modifications to the reaction conditions as noted.
General Procedure for Suzuki-Miyaura Coupling of an Arylboron Reagent with an Aryl Halide
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)
-
Arylboron reagent (this compound or benzylboronate pinacol ester, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene, 10 mL)
-
Degassed water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboron reagent (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For benzylboronate pinacol ester, a longer reaction time or a higher temperature (e.g., 100-110 °C) may be required to achieve complete conversion.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process: Diagrams
To aid in the understanding of the reaction mechanism and experimental setup, the following diagrams are provided.
Caption: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and benzylboronate pinacol ester is a nuanced one, guided by the specific demands of the synthetic target and practical considerations. This compound offers higher reactivity, which can be advantageous for rapid synthesis and with less reactive coupling partners. However, its inherent instability necessitates careful handling and storage.
In contrast, benzylboronate pinacol ester provides superior stability, simplifying purification, storage, and handling, which is particularly beneficial in multi-step syntheses and automated workflows. While it may require slightly more forcing conditions to achieve comparable reactivity to the free boronic acid, its robustness and reliability often make it the reagent of choice for drug development professionals where reproducibility and scalability are paramount. By understanding the distinct characteristics of each reagent, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
Beyond Boronic Acids: A Comparative Guide to Alternatives for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has become an indispensable tool for this purpose. While (3-benzylphenyl)boronic acid is a common reagent for introducing the 3-benzylphenyl moiety, its inherent instability and potential for side reactions can present challenges. This guide provides an objective, data-driven comparison of viable alternatives, offering insights into their performance, stability, and optimal applications in biaryl synthesis.
This comparison focuses on three prominent classes of alternatives: potassium organotrifluoroborates, organosilanes, and aryl sulfonium salts. Each presents a unique set of advantages, from enhanced stability and ease of handling to novel reactivity and milder reaction conditions.
Performance Comparison: A Head-to-Head Look at the Alternatives
The choice of reagent can significantly impact the yield, reaction time, and functional group tolerance of a biaryl synthesis. The following tables summarize the performance of this compound and its alternatives in representative cross-coupling reactions.
Table 1: Comparison of Boron-Based Reagents in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | [1][2] |
| Potassium (3-benzylphenyl)trifluoroborate | 4-bromoanisole | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | 92 | [3] |
| This compound pinacol ester | 2-bromotoluene | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 91 | [1] |
Table 2: Performance of Organosilanes in Hiyama Coupling
| Reagent | Coupling Partner | Catalyst System | Activator/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (3-benzylphenyl)dimethylsilanol | 4-iodoanisole | [allylPdCl]₂ (1 mol%) | Cs₂CO₃ | Dioxane | 90 | 12 | ~80-90 | [4] |
| (3-benzylphenyl)trimethoxysilane | 4-chloroanisole | Pd(OAc)₂ (2.5 mol%), XPhos (5 mol%) | TBAF | t-BuOH | 60 | 16 | 78 | [5] |
Table 3: Performance of Aryl Sulfonium Salts in Biaryl Synthesis
| Reagent | Coupling Partner | Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| S-(3-benzylphenyl)thianthrenium tetrafluoroborate | Benzene | UV light (254 nm) | DMSO | RT | 12 | ~60-70 | [6][7] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative biaryl, 3-benzyl-4'-methoxybiphenyl, are provided below for each class of alternative reagent.
Protocol 1: Suzuki-Miyaura Coupling using Potassium (3-benzylphenyl)trifluoroborate
This protocol is adapted from a general procedure for the coupling of potassium aryltrifluoroborates with aryl halides.[3]
Materials:
-
Potassium (3-benzylphenyl)trifluoroborate (1.05 eq)
-
4-bromoanisole (1.0 eq)
-
Palladium(II) chloride-dppf complex (PdCl₂(dppf)·CH₂Cl₂) (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (10:1 mixture)
Procedure:
-
To an oven-dried sealed tube, add potassium (3-benzylphenyl)trifluoroborate, 4-bromoanisole, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add the THF/H₂O solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 77 °C for 23 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-benzyl-4'-methoxybiphenyl.
Protocol 2: Hiyama Coupling using (3-benzylphenyl)trimethoxysilane
This protocol is based on a general method for the Hiyama coupling of aryltrifluorosilanes, adapted for an aryltrialkoxysilane.[5]
Materials:
-
(3-benzylphenyl)trimethoxysilane (1.5 eq)
-
4-chloroanisole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq)
-
tert-Butanol (t-BuOH)
Procedure:
-
In an inert atmosphere glovebox, charge a microwave vial with Pd(OAc)₂ and XPhos.
-
Add a solution of (3-benzylphenyl)trimethoxysilane in t-BuOH to the vial.
-
Add the TBAF solution and stir the mixture for 5 minutes at room temperature.
-
Add a solution of 4-chloroanisole in t-BuOH.
-
Seal the vial and heat the reaction mixture at 60 °C for 16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired biaryl product.
Protocol 3: Photocatalytic C-H Arylation using an Aryl Sulfonium Salt
This protocol is a representative example of a catalyst-free photochemical coupling.[6][7]
Materials:
-
S-(3-benzylphenyl)thianthrenium tetrafluoroborate (1.0 eq)
-
Anisole (as solvent and coupling partner)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a quartz reaction vessel, dissolve S-(3-benzylphenyl)thianthrenium tetrafluoroborate in a mixture of anisole and DMSO.
-
Seal the vessel and stir the solution at room temperature while irradiating with a UV lamp (254 nm).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion (typically 12 hours), quench the reaction and remove the solvents under reduced pressure.
-
The crude product is then purified by column chromatography to isolate the isomeric mixture of methoxy-substituted 3-benzylbiphenyls.
Visualizing the Workflow: A Comparative Look at Methodologies
The experimental workflows for these alternative methods differ significantly in their setup and key steps. The following diagrams, generated using Graphviz, illustrate these distinct pathways.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Hiyama Coupling.
Caption: Workflow for Photocatalytic C-H Arylation.
Discussion of Alternatives
Potassium Organotrifluoroborates: These reagents are a significant step up from boronic acids in terms of stability.[8] They are typically crystalline, free-flowing solids that are stable to air and moisture, simplifying handling and storage.[9] This enhanced stability often translates to more reproducible reaction outcomes and can be particularly advantageous for complex, multi-step syntheses.[9] While they require a base for activation in the Suzuki-Miyaura coupling, the reaction conditions are generally mild.
Organosilanes: Arylsilanols and their derivatives are lauded for their low toxicity and high stability.[4] The Hiyama coupling, which utilizes these reagents, offers an orthogonal approach to the Suzuki-Miyaura reaction. A key feature is the need for an activator, typically a fluoride source or a base, to facilitate transmetalation to the palladium center.[10] This requirement can be leveraged to achieve chemoselectivity in molecules with multiple reactive sites.
Aryl Sulfonium Salts: Representing a newer frontier in biaryl synthesis, aryl sulfonium salts enable transformations that are often not possible with traditional cross-coupling methods.[6] Their ability to participate in photocatalytic, transition-metal-free C-H activation pathways offers a greener and more atom-economical approach to biaryl construction.[7] However, the synthesis of the requisite sulfonium salts can be a multi-step process, and the regioselectivity of C-H functionalization can be a challenge.
Conclusion
While this compound remains a workhorse in biaryl synthesis, its limitations have spurred the development of a diverse array of more stable and, in some cases, more reactive alternatives. Potassium organotrifluoroborates offer a direct and robust replacement within the well-established Suzuki-Miyaura framework. Organosilanes provide a less toxic and mechanistically distinct alternative through the Hiyama coupling. For those seeking to explore cutting-edge, sustainable methodologies, aryl sulfonium salts open the door to photocatalytic C-H functionalization. The optimal choice of reagent will ultimately depend on the specific synthetic challenge, including substrate complexity, desired functional group tolerance, and scalability. This guide provides the necessary comparative data and procedural insights to empower researchers to make informed decisions and advance their synthetic endeavors.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly selective cross-coupling reactions of aryl(halo)silanes with aryl halides : a general and practical route to functionalized biaryls | Semantic Scholar [semanticscholar.org]
- 5. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical (Hetero-)Arylation of Aryl Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hiyama Coupling [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Confirming (3-benzylphenyl)boronic Acid Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents like (3-benzylphenyl)boronic acid is paramount for the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of key analytical methods used to assess the purity of this compound, complete with experimental data, detailed protocols, and workflow visualizations.
This compound is a versatile building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and, in a pharmaceutical context, the safety and efficacy of active pharmaceutical ingredients (APIs). Common impurities include its cyclic anhydride (boroxine), starting materials, byproducts, and water.[1] Furthermore, arylboronic acids may be classified as potential genotoxic impurities, necessitating their control at trace levels in APIs.[2][3]
Comparison of Key Analytical Methods
The confirmation of this compound purity requires a multi-faceted approach, employing several analytical techniques to address different aspects of purity, from structural identity to the quantification of various impurities.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the workhorse technique for assessing the purity of non-volatile organic compounds. Reversed-phase HPLC (RP-HPLC) is most common, separating the target compound from its organic impurities based on polarity. For boronic acids, analytical challenges can arise from their tendency to hydrolyze or their poor retention on traditional C18 columns.[4][5] Method development often involves screening different columns and mobile phases, sometimes at elevated pH, to achieve optimal separation.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an exceptionally powerful tool for both separation and identification of impurities. MS detection offers high sensitivity and specificity, allowing for the determination of the molecular weights of impurities, which is crucial for their identification. However, the analysis of boronic acids by MS can be complicated by their propensity to form cyclic anhydrides (boroxines), dimers, or solvent adducts in the ion source.[8][9] Optimized instrument parameters and sometimes derivatization are employed to mitigate these issues and achieve reliable quantification.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). ¹H NMR provides detailed information about the organic structure of the molecule. For boronic acids, ¹¹B NMR is particularly informative as it can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or complexes.[11][12] This technique is excellent for identifying and quantifying the boroxine anhydride, a common impurity.[1]
-
Karl Fischer (KF) Titration: This method is the gold standard for the determination of water content.[13] Since boronic acids can form hydrates and the presence of water can influence their stability and reactivity, KF titration is a critical component of a complete purity assessment. The technique is highly specific to water and can be performed using either volumetric or coulometric methods, depending on the expected water content.[14][15]
Data Presentation: A Comparative Summary
The following table summarizes the key performance characteristics of the primary analytical methods for this compound purity assessment.
| Analytical Method | Primary Application | Typical LOD/LOQ | Key Strengths | Key Limitations |
| HPLC/UHPLC (UV) | Quantification of organic impurities, assay determination. | Analyte-dependent, typically low µg/mL range. | Robust, precise, widely available, excellent for quantitation. | Requires chromophore for UV detection, may require derivatization for some impurities, potential for on-column degradation.[4][5] |
| LC-MS | Identification and quantification of trace-level impurities. | 0.1 µg (LOD), 1.0 µg (LOQ) for many boronic acids.[8] | High sensitivity and specificity, provides molecular weight information for impurity identification. | Complex ion formation (boroxines, adducts) can complicate spectra, potential for matrix effects.[9] |
| NMR Spectroscopy | Structural confirmation, identification and quantification of major impurities (e.g., boroxine). | Generally lower sensitivity than MS (mg-scale for routine analysis). | Provides unambiguous structural information, ¹¹B NMR is specific for the boron center, qNMR for high-precision assay.[11][16] | Lower throughput, requires higher sample concentration, may not detect trace impurities. |
| Karl Fischer Titration | Determination of water content. | ppm to 100% range.[15] | High accuracy and precision, specific for water.[13] | Redox-active sample constituents may interfere with the reagents.[13] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.
1. RP-HPLC Method for Purity Determination
This protocol outlines a general reversed-phase HPLC method suitable for analyzing this compound.
-
Instrumentation: HPLC or UHPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Return to 5% B
-
18.5-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Further dilute as necessary. Note: Due to the potential for hydrolysis, sample solutions should be analyzed promptly after preparation.[4]
2. NMR Spectroscopy for Structural and Impurity Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard proton spectrum. The aromatic region (typically 7-8 ppm) and the benzylic CH₂ protons (~4 ppm) are key diagnostic regions.
-
Analysis: Integrate signals to confirm proton ratios. Check for unexpected signals that may indicate impurities.
-
-
¹¹B NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. An external reference (e.g., BF₃·OEt₂) can be used.
-
Analysis: A signal around 28-32 ppm is characteristic of the sp²-hybridized trigonal planar boronic acid. The formation of the trimeric boroxine anhydride may result in a similar chemical shift but can sometimes be distinguished by changes in linewidth or by comparison with the ¹H NMR spectrum.[1][11]
-
3. Karl Fischer Titration for Water Content
-
Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.
-
Reagents: Commercially available Karl Fischer reagents (e.g., single-component or two-component systems).
-
Protocol (Volumetric):
-
Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry endpoint to eliminate residual water.
-
Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg, depending on expected water content) and add it directly to the vessel.
-
Start the titration. The titrator will automatically add the iodine-containing titrant until the endpoint is reached.
-
The instrument software calculates the water content based on the titrant volume consumed and the sample weight.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the purity analysis of this compound.
Caption: Comprehensive workflow for the purity analysis of this compound.
Caption: A guide for selecting the appropriate analytical method based on the research question.
Caption: Dehydration equilibrium between boronic acid and its common boroxine impurity.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. metrohm.com [metrohm.com]
- 15. mt.com [mt.com]
- 16. pubs.acs.org [pubs.acs.org]
The Stability-Reactivity Trade-Off: A Comparative Guide to Boronic Acid Surrogates
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor that dictates the success of synthetic endeavors. In the realm of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, boronic acids have long been workhorse reagents. However, their inherent instability can often lead to diminished yields and reproducibility. This guide provides an objective comparison of the performance of various boronic acid surrogates, supported by experimental data, to facilitate informed reagent selection in complex organic synthesis.
The primary challenge with boronic acids lies in their propensity for decomposition through pathways like protodeboronation and oxidation, especially with heteroaryl, vinyl, and cyclopropyl derivatives.[1][2][3] This instability not only complicates storage and handling but can also significantly impact the efficiency of cross-coupling reactions. To address these limitations, a range of more stable and reliable boronic acid surrogates have been developed, including boronate esters, potassium trifluoroborates, and N-methyliminodiacetyl (MIDA) boronates. Each of these alternatives presents a unique balance of stability and reactivity, making them suitable for different synthetic challenges.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boron-containing reagent is pivotal to the outcome of this reaction. The following tables summarize the performance of different boronic acid surrogates in comparison to their corresponding boronic acids.
Table 1: Comparison of Reaction Yields for Unstable Boronic Acids and Their MIDA Boronate Surrogates
| Entry | Boronic Acid/MIDA Boronate | Aryl Halide | Yield (Boronic Acid) (%) | Yield (MIDA Boronate) (%) |
| 1 | 2-Furan | 4-Chlorotoluene | 68 | 96 |
| 2 | 2-Benzofuran | 4-Chlorotoluene | 50 | 92 |
| 3 | 2-Thiophene | 4-Chlorotoluene | 37 | 94 |
| 4 | 2-Benzothiophene | 4-Chlorotoluene | 65 | 95 |
| 5 | 1-Methyl-2-pyrrole | 4-Chlorotoluene | 55 | 90 |
| 6 | 1-(tert-Butoxycarbonyl)-2-indole | 4-Chlorotoluene | 14 | 93 |
| 7 | (E)-1-Hexenyl | 4-Chlorotoluene | 75 | 91 |
Data sourced from literature reports.[3]
Table 2: Stability Comparison of Boronic Acids and MIDA Boronates
| Boronic Acid Derivative | % Decomposition (Boronic Acid, 15 days) | % Decomposition (MIDA Boronate, 60 days) |
| 2-Furan | >50 | <5 |
| 2-Benzofuran | >50 | <5 |
| 2-Thiophene | >50 | <5 |
| 2-Benzothiophene | >50 | <5 |
| 1-Methyl-2-pyrrole | >50 | <5 |
| 1-(tert-Butoxycarbonyl)-2-indole | >50 | <5 |
| (E)-1-Hexenyl | >50 | <5 |
Data represents decomposition when stored as a solid on the benchtop under air.[2][3]
Table 3: General Performance Characteristics of Boronic Acid Surrogates
| Surrogate | Key Advantages | Key Disadvantages |
| Boronate Esters (e.g., Pinacol) | Enhanced stability, easy to handle and purify.[1] | Lower reactivity compared to boronic acids, may require in situ hydrolysis.[1][4] |
| Potassium Trifluoroborates | Markedly more stable than boronic acids, often crystalline and bench-stable.[5] Particularly advantageous for challenging heteroaryl systems.[5] | May require specific conditions for efficient hydrolysis to the active boronic acid.[6] |
| MIDA Boronates | Exceptionally stable to air, moisture, and silica gel chromatography.[7][8] Enables iterative cross-coupling strategies.[7][8] Controlled slow release of the boronic acid.[2][3] | Requires a deprotection step to release the active boronic acid.[8] |
Key Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with MIDA Boronates (Slow Release)
To an oven-dried reaction vessel are added the MIDA boronate (1.0-1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). A solution of K₃PO₄ (7.5 equivalents) in a 5:1 mixture of dioxane and water is added. The reaction mixture is then heated at 60 °C for 6 hours.[3] After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography.
Visualizing the Chemistry: Workflows and Pathways
To better understand the application and advantages of these surrogates, the following diagrams illustrate key concepts and experimental workflows.
The diagram above illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The choice of the boronic acid surrogate primarily influences the "Transmetalation" step, where the organic group is transferred from the boron atom to the palladium center.
This workflow highlights the utility of MIDA boronates in complex molecule synthesis.[7][8] Their stability allows for the synthesis of elaborate building blocks, and the protected boronic acid functionality can be selectively revealed for subsequent coupling reactions, enabling an iterative approach to constructing molecular complexity.
This diagram illustrates the fundamental trade-off between stability and reactivity among boronic acid and its surrogates. Boronic acids are generally the most reactive but least stable.[1][9] As one moves towards boronate esters, trifluoroborates, and MIDA boronates, the stability increases, which is often accompanied by a decrease in intrinsic reactivity, necessitating specific activation conditions for the cross-coupling reaction to proceed.
Conclusion
The choice of a boronic acid surrogate is a strategic decision that can significantly enhance the robustness and efficiency of synthetic routes. For reactions involving unstable boronic acids, MIDA boronates and potassium trifluoroborates offer superior stability and often lead to higher and more reproducible yields.[3][5] Boronate esters provide a good balance of stability and reactivity for a wide range of applications. By understanding the performance characteristics and experimental considerations of each surrogate, researchers can select the optimal reagent to accelerate their discovery and development efforts in the synthesis of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to N-methyliminodiacetic acid (MIDA) Boronates as Boronic Acid Alternatives
In the landscape of synthetic chemistry, particularly in the realm of cross-coupling reactions pivotal to drug discovery and materials science, the choice of reagents is paramount. For decades, boronic acids have been the workhorses of Suzuki-Miyaura cross-coupling. However, their inherent instability often presents significant challenges. This guide provides a comprehensive comparison of N-methyliminodiacetic acid (MIDA) boronates as a superior alternative to traditional boronic acids and other derivatives, supported by experimental data and detailed protocols.
The Challenge with Traditional Boronic Acids
Boronic acids, while highly effective in carbon-carbon bond formation, are frequently plagued by issues of instability. They are susceptible to various decomposition pathways, including protodeboronation, oxidation, and the formation of boroxines (anhydrides), particularly upon storage or under reaction conditions.[1][2] This instability can lead to diminished reaction yields, the need for excess reagents, and a lack of reproducibility.[1][3] The challenges are even more pronounced with certain classes of boronic acids, such as those derived from 2-heterocycles, vinyl, and cyclopropyl groups, which are notoriously unstable.[2]
MIDA Boronates: A Paradigm of Stability and Controlled Reactivity
N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution to the limitations of boronic acids.[1] The MIDA ligand forms a stable, tetracoordinate complex with the boron atom, effectively protecting it from degradation.[4] This protective mechanism confers several key advantages:
-
Exceptional Stability: MIDA boronates are typically crystalline solids that are indefinitely stable to air and moisture at room temperature, making them easy to handle and store.[1][5] This contrasts sharply with many boronic acids which can decompose significantly even after a short period.[2]
-
Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are stable to silica gel chromatography, which greatly simplifies purification.[1][6]
-
Controlled Release: The MIDA protecting group can be readily cleaved under mild aqueous basic conditions to slowly release the corresponding boronic acid in situ.[1][2] This "slow-release" mechanism is crucial as it maintains a low concentration of the often-unstable free boronic acid in the reaction mixture, minimizing decomposition and maximizing its participation in the desired cross-coupling reaction.[2][4]
Performance Comparison: MIDA Boronates vs. Boronic Acids
The superior performance of MIDA boronates is particularly evident in challenging Suzuki-Miyaura cross-coupling reactions where the corresponding boronic acids are unstable.
Benchtop Stability Comparison
The stability of boronic acids versus their MIDA boronate counterparts is starkly different. Experimental data shows that while many boronic acids degrade significantly over a short period, MIDA boronates remain intact.
| Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 2-Furan | <5% | >95% |
| 2-Benzofuran | 50% | >95% |
| 2-Thiophene | 37% | >95% |
| 2-Benzothiophene | 68% | >95% |
| 2-Pyrrole | <5% | >95% |
| 2-Indole | 14% | >95% |
| Vinyl | <5% | >95% |
| Cyclopropyl | 10% | >95% |
| (Data summarized from reference[2]) |
Cross-Coupling Reaction Yield Comparison
The "slow-release" of boronic acids from their MIDA protectors under reaction conditions often translates to significantly higher yields, especially with challenging substrates.
| Boronic Acid/MIDA Boronate | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 2-Benzofuran | 50 | 92 |
| 2-Thiophene | 37 | 94 |
| 2-Indole | 14 | 93 |
| Vinyl | 62 | 81 |
| (Data summarized from reference[2]) |
Other Boronic Acid Alternatives
While MIDA boronates offer a general solution for unstable boronic acids, other alternatives are also utilized in specific contexts.
-
Potassium Organotrifluoroborates (R-BF3K): These are also highly stable, crystalline solids that are often used as alternatives to boronic acids.[3][7] They are generally more stable than boronic acids but may require specific conditions for activation in cross-coupling reactions.[7]
-
Pinacol Boronic Esters (Bpin): These are another common class of boronic acid surrogates.[8] While more stable than many boronic acids, they can be susceptible to hydrolysis, which can lead to premature release and degradation of the boronic acid.[9]
| Alternative | Advantages | Disadvantages |
| Potassium Organotrifluoroborates | High stability, crystalline solids.[3] | May require specific activation conditions.[7] |
| Pinacol Boronic Esters | More stable than many boronic acids.[8] | Susceptible to hydrolysis.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling using MIDA Boronates
This protocol outlines a general procedure for the cross-coupling of an aryl halide with a MIDA boronate.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equivalent), the MIDA boronate (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., SPhos or XPhos, 4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or THF/water). Add a base, such as K₃PO₄ or Cs₂CO₃ (2-3 equivalents).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[10]
MIDA Boronate Deprotection (for subsequent reactions)
To liberate the free boronic acid from the MIDA boronate for use in a subsequent reaction:
-
Dissolve the MIDA boronate in a suitable solvent (e.g., THF or MeOH).
-
Add an aqueous base such as 1 M NaOH or saturated NaHCO₃.[1][11]
-
Stir at room temperature for 10-30 minutes to achieve complete deprotection. The resulting boronic acid can then be used directly in the next synthetic step.
Visualizing the Chemistry
Conclusion
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in the field of organic synthesis, offering a highly effective and often superior alternative to traditional boronic acids. Their exceptional stability, compatibility with chromatography, and capacity for controlled "slow-release" of the active boronic acid address the key limitations of their predecessors. For researchers, scientists, and drug development professionals, the adoption of MIDA boronates can lead to more reliable, reproducible, and higher-yielding cross-coupling reactions, ultimately accelerating the synthesis of complex molecules and novel chemical entities.[6][12] The ability to perform iterative cross-coupling further expands their utility, enabling the modular and efficient construction of a wide range of organic compounds.[6][13]
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
A Comparative Guide to Arylboronic Acids and Aryltrifluoroborates in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures. The choice of the organoboron reagent is a critical factor influencing the reaction's success. This guide provides an objective comparison of two of the most common classes of reagents: arylboronic acids and potassium aryltrifluoroborates, focusing on their respective yields, stability, and handling characteristics, supported by experimental data.
Executive Summary: The Reactivity vs. Stability Trade-Off
The primary consideration when choosing between an arylboronic acid and an aryltrifluoroborate is the balance between reactivity and stability. Arylboronic acids are generally more reactive and can lead to faster reaction times.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability. Arylboronic acids, especially certain heteroaryl derivatives, are susceptible to decomposition through pathways like protodeboronation and oxidation, which can impact their shelf life and reduce reaction yields.[1]
Conversely, potassium aryltrifluoroborates exhibit significantly greater stability.[1] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability often leads to more reproducible results and can provide higher isolated yields in complex syntheses due to the higher purity of the starting material.[1] Aryltrifluoroborates are also less prone to protodeboronation.[2] However, their use in cross-coupling reactions often requires specific conditions, such as the presence of water, for efficient performance.[3] The mechanism of their participation involves a slow, controlled hydrolysis to the corresponding boronic acid in situ, with the released fluoride ions also playing a beneficial role in the catalytic cycle.[4]
General Characteristics at a Glance
| Feature | Arylboronic Acids | Potassium Aryltrifluoroborates |
| Reactivity | Generally higher, leading to faster reactions.[1][3] | Generally lower, requiring specific activation.[3] |
| Stability | Lower; susceptible to protodeboronation and oxidation.[1] | High; often stable to air and moisture, with a long shelf life.[1][5] |
| Handling | Can be challenging to handle and purify; may require inert atmosphere for long-term storage.[1] | Typically crystalline, free-flowing solids that are easy to handle and weigh.[1][5] |
| Purity | Can be difficult to obtain in high purity due to decomposition.[1] | Generally high and can be purified by standard techniques.[1] |
| Stoichiometry | Often requires an excess to compensate for decomposition. | Can often be used in near-stoichiometric amounts.[2] |
| Reaction Conditions | Broadly compatible with many conditions. | Often require specific conditions (e.g., aqueous base) for efficient coupling.[3][6] |
| Common Side Reactions | Protodeboronation, homocoupling. | Slower reaction rates if hydrolysis is not efficient. |
Comparative Yield Data
Direct comparison of yields across different studies can be misleading due to variations in reaction conditions.[7] However, some studies provide direct comparisons for specific substrates.
Case Study 1: Coupling with Heteroaryl Halides
Potassium heteroaryltrifluoroborates have been shown to be superior nucleophilic partners in certain cases, providing higher yields compared to their boronic acid counterparts, which can be difficult to prepare and handle.[2]
| Heteroaryl Boron Reagent | Coupling Partner | Product | Yield (%) with Boronic Acid | Yield (%) with Trifluoroborate |
| 4-Methylthiophen-2-yl | 4-Chloroacetophenone | 2-(4-Acetylphenyl)-4-methylthiophene | 69% (used as received) | 95% |
| Isoquinolin-4-yl | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)isoquinoline | 34% (from commercial acid) | 62% (one-pot from halide) |
Data sourced from a study on the scope of Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates.[2] The yields for the boronic acids were taken from reactions using commercially available or as-received materials, while the trifluoroborate yields were from optimized procedures.
Case Study 2: General Observations
In a study comparing various arylboron nucleophiles in nickel-catalyzed Suzuki-Miyaura cross-coupling, arylboronic acid was found to be the most reactive and most atom-economic of the species studied.[3] However, it was also noted that arylpotassium trifluoroborate cross-couples efficiently only in the presence of water.[3]
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling with Arylboronic Acids
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[8]
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and degassed solvent (e.g., a mixture of toluene and water) are added.[9]
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete (monitored by TLC or GC/LC-MS).[9]
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[9]
-
Purification: The crude product is purified by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), the potassium aryltrifluoroborate (1.1 mmol, 1.1 equiv.), the base (e.g., Cs₂CO₃, 3.0 equiv.), and a magnetic stir bar.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and a suitable ligand (e.g., n-BuPAd₂, 3 mol %) are added, followed by a degassed solvent system (e.g., 10:1 toluene/H₂O).
-
Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas.
-
Reaction: The mixture is heated to the reaction temperature (e.g., 100 °C) for the required time (e.g., 24 hours).
-
Work-up and Purification: The work-up and purification steps are similar to those for reactions with arylboronic acids, involving extraction and chromatographic purification.
Mechanistic Overview and Reagent Activation
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Both arylboronic acids and aryltrifluoroborates must be activated to participate in the crucial transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle with activation pathways for boron reagents.
Conclusion
The choice between arylboronic acids and potassium aryltrifluoroborates in Suzuki-Miyaura cross-coupling is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.
-
Arylboronic acids are often the reagents of choice for rapid, high-yielding reactions when the starting material is stable and readily available in high purity. Their high reactivity makes them ideal for many standard transformations.
-
Potassium aryltrifluoroborates excel in situations where stability, ease of handling, and reproducibility are paramount. They are particularly advantageous for complex, multi-step syntheses and for substrates, such as certain heteroaryl compounds, where the corresponding boronic acids are unstable. While they may require more specific optimization of reaction conditions, their robustness can ultimately lead to higher and more consistent isolated yields.
For researchers and drug development professionals, a careful assessment of the substrate's properties, the scale of the reaction, and the overall synthetic strategy will guide the optimal selection of the organoboron reagent, leveraging the distinct advantages of each class to achieve the desired outcome efficiently and reliably.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to LC-MS Analysis of Suzuki Coupling Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis of novel organic compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. Efficiently monitoring the progress of these reactions is critical for optimization, yield maximization, and impurity profiling. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the complex mixtures generated during the reaction.
This guide provides an objective comparison of different LC-MS methodologies for the analysis of Suzuki coupling reaction mixtures, supported by experimental data and detailed protocols. We will explore the nuances of various approaches, from standard HPLC-MS to ultra-high-performance liquid chromatography (UHPLC-MS), to help you select the optimal method for your specific research needs.
Comparison of LC-MS Methodologies
The choice of LC-MS methodology can significantly impact the speed, resolution, and sensitivity of your analysis. Below is a comparison of two common approaches: a conventional HPLC-MS method and a modern UHPLC-MS method.
Table 1: Comparison of HPLC-MS and UHPLC-MS for Suzuki Coupling Analysis
| Parameter | Conventional HPLC-MS | UHPLC-MS (UPLC-MS) |
| Column Type | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 0.8 - 1.2 mL/min | 0.4 - 0.6 mL/min |
| Run Time | 15 - 30 minutes | 2 - 5 minutes |
| Resolution | Good | Excellent |
| Solvent Consumption | High | Low |
| System Pressure | 1000 - 3000 psi | 8000 - 15000 psi |
| Sensitivity | Good | Excellent |
| Throughput | Lower | Higher |
Quantitative Analysis of a Model Suzuki Coupling Reaction
To illustrate the utility of LC-MS in monitoring a Suzuki coupling reaction, we present data for the synthesis of 4-aminobiphenyl from 4-bromoaniline and phenylboronic acid.[1] The reaction progress can be monitored by observing the decrease in the reactant signals and the increase in the product signal.
Table 2: Key Components and their Mass Spectrometric Detection in a Model Suzuki Reaction
| Compound | Role | Chemical Formula | Expected [M+H]⁺ (m/z) |
| 4-Bromoaniline | Reactant | C₆H₆BrN | 172.0, 174.0 (Br isotope pattern) |
| Phenylboronic Acid | Reactant | C₆H₇BO₂ | 123.1 |
| 4-Aminobiphenyl | Product | C₁₂H₁₁N | 170.1 |
| Biphenyl | Homocoupling Byproduct | C₁₂H₁₀ | 155.1 |
| Oxidative Addition Complex | Intermediate | C₁₈H₁₅PdBr(L) | Catalyst and ligand dependent |
Note: The m/z values for intermediates are highly dependent on the specific palladium catalyst and ligands used in the reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful LC-MS analysis. Below are representative methods for both conventional HPLC-MS and UHPLC-MS.
Protocol 1: Conventional HPLC-MS Method
Sample Preparation:
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting it 100-fold with a 1:1 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas (N₂): 800 L/hr
-
Desolvation Temperature: 400 °C
-
Source Temperature: 120 °C
-
Mass Range: m/z 100 - 800
Protocol 2: UHPLC-MS Method
Sample Preparation:
-
Withdraw a 5 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting it 200-fold with a 1:1 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 12,000 rpm for 3 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 1 µL
MS Conditions (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V
-
Desolvation Gas (N₂): 1000 L/hr
-
Desolvation Temperature: 500 °C
-
Source Temperature: 150 °C
-
Mass Range: m/z 100 - 800
Visualizing the Suzuki Coupling Reaction and Analytical Workflow
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for LC-MS analysis of the reaction mixture.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the LC-MS analysis of a Suzuki coupling reaction.
Concluding Remarks
LC-MS is a highly effective technique for the analysis of Suzuki coupling reaction mixtures, providing valuable insights into reaction kinetics, product formation, and impurity profiles. The choice between conventional HPLC-MS and UHPLC-MS will depend on the specific needs of the laboratory, with UHPLC-MS offering significant advantages in terms of speed, resolution, and sensitivity, making it particularly well-suited for high-throughput screening and detailed mechanistic studies. The protocols and data presented in this guide serve as a starting point for the development of robust and reliable analytical methods for monitoring these important chemical transformations.
References
A Comparative Guide to the Synthesis and Validation of Methylene-Linked Biaryl Systems
For Researchers, Scientists, and Drug Development Professionals
The diarylmethane motif is a crucial structural component in numerous pharmaceutical agents and natural products, including notable drugs like tolterodine and various SGLT2 inhibitors.[1][2] The methylene bridge provides a flexible linkage between two aryl systems, influencing the molecule's overall conformation and biological activity. The efficient and reliable synthesis of these methylene-linked biaryl systems is therefore of significant interest to the drug development community.
This guide provides an objective comparison of prevalent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific target molecules. We will delve into transition-metal-catalyzed reactions, classic Friedel-Crafts approaches, and modern photoredox catalysis, followed by a discussion on the essential validation and characterization techniques.
Comparison of Synthetic Methodologies
The synthesis of methylene-linked biaryls, or diarylmethanes, can be broadly categorized into several approaches. The choice of method often depends on factors such as the availability of starting materials, functional group tolerance, desired scale, and cost-effectiveness. Key strategies include transition-metal-catalyzed cross-coupling, reductive cross-coupling, and Friedel-Crafts reactions.[3]
Data Summary
The following tables summarize the performance of various catalytic systems for the synthesis of methylene-linked biaryl systems, highlighting the diversity of coupling partners and reaction conditions.
Table 1: Transition-Metal-Catalyzed Reductive Cross-Coupling Reactions
| Method | Catalyst/Reagents | Electrophile 1 | Electrophile 2 | Conditions | Yield (%) | Reference |
| Cobalt-Catalyzed | CoBr₂, Mn, MeCN-Pyridine | Benzylsulfonium Salt | 4-Bromoanisole | 60 °C, 16h | 85% | [1][4] |
| Cobalt-Catalyzed | CoBr₂, Mn, MeCN-Pyridine | Benzylsulfonium Salt | 4-Bromobenzonitrile | 60 °C, 16h | 95% | [1][4] |
| Nickel-Catalyzed | NiCl₂(dme), Ligand, Mn | Benzyl Nitrile | Aryl Chloride | Not Specified | Good | [5] |
| Metal-Free | K₂CO₃ | N-Tosylhydrazone | Diarylborinic Acid | Dioxane, 110 °C | Good | [6][7] |
Table 2: Friedel-Crafts and Photoredox-Catalyzed Reactions
| Method | Catalyst/Reagents | Nucleophile | Electrophile/Partner | Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation + Reduction | 1. TiCl₄2. TiCl₄/NaBH₄ | Substituted Benzene | Aromatic Carboxylic Acid | DCM, 40-50 °C | High | [2][8] |
| Friedel-Crafts Benzylation | FeCl₃-based Deep Eutectic Solvent | Electron-rich Arene | Styrene | 80 °C, 24h | 30-99% | [9] |
| Photoredox Decarboxylative Coupling | fac-Ir(ppy)₃, K₂HPO₄ | Aryl Acetic Acid | Aryl Nitrile | DMSO, Blue LEDs | 79% | [3] |
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are fundamental to successful synthesis. Below are representative procedures for key methodologies discussed in this guide.
General Workflow for Synthesis and Validation
The overall process from synthesis to validation follows a logical progression. Initially, a synthetic method is chosen based on substrate compatibility and desired outcome. Following the reaction, the product is isolated and purified, typically using chromatographic techniques. Finally, the structure and purity of the diarylmethane are confirmed through various spectroscopic methods.
Caption: General workflow from synthesis to final product validation.
Protocol 1: Cobalt-Catalyzed Reductive Cross-Coupling
This method provides a robust way to couple benzylsulfonium salts with aryl bromides.[1][4]
-
Preparation: In a glovebox, add CoBr₂ (10 mol%), manganese powder (3 equiv.), and the aryl bromide (1 equiv.) to an oven-dried tube.
-
Reagent Addition: Add the benzylsulfonium salt (1.2 equiv.).
-
Solvent Addition: Add a 4:1 mixture of anhydrous acetonitrile and pyridine.
-
Reaction: Seal the tube and remove it from the glovebox. Stir the mixture at 60 °C for 16 hours.
-
Work-up: After cooling to room temperature, quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Metal-Free Reductive Cross-Coupling
This procedure is an environmentally benign alternative that avoids transition metals, coupling N-tosylhydrazones with diarylborinic acids.[7]
-
Reaction Setup: Under a nitrogen atmosphere, add N-tosylhydrazone (1.0 mmol), diarylborinic acid (0.6 mmol), and K₂CO₃ (1.0 mmol) to a 10 mL flask.
-
Solvent Addition: Add 5 mL of dioxane.
-
Reaction: Stir the mixture at 110 °C and monitor by Thin-Layer Chromatography (TLC) until the N-tosylhydrazone is consumed.
-
Work-up: Dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash twice with H₂O (2 x 20 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude diarylmethane product by silica gel column chromatography.
Protocol 3: TiCl₄-Mediated Friedel-Crafts Acylation and Reduction
This two-step, one-pot procedure is particularly useful for synthesizing diarylmethane precursors for SGLT2 inhibitors.[2][8]
-
Acylation: To a solution of the aromatic carboxylic acid and the arene nucleophile in a suitable solvent (e.g., dichloromethane), add TiCl₄ and stir at room temperature to form the diarylketone intermediate.
-
Reduction: To the same reaction mixture, add a reducing agent such as NaBH₄. The reaction is then heated to facilitate the reduction of the ketone to the methylene bridge.
-
Work-up and Purification: After the reaction is complete, quench carefully with water or a mild acid. Extract the product with an organic solvent, dry, and purify using column chromatography.
Key Synthetic Pathways
The construction of the core diarylmethane scaffold can be approached from different disconnection points, primarily involving either a C(sp²)-C(sp³) bond formation via cross-coupling or an electrophilic aromatic substitution via a Friedel-Crafts reaction.
Caption: Comparison of Friedel-Crafts and Cross-Coupling pathways.
Validation and Characterization of Methylene-Linked Biaryls
Confirming the identity and purity of the synthesized diarylmethane is a critical final step. A combination of spectroscopic and chromatographic techniques is employed for comprehensive validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation. The characteristic signal for the methylene bridge protons (–CH₂–) typically appears as a singlet in the ¹H NMR spectrum around 3.9-4.1 ppm, providing definitive evidence of successful synthesis.[3]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, confirming its elemental composition.[3] Fragmentation patterns in mass spectra can also provide structural information.[10]
-
Infrared (IR) and UV-Visible Spectroscopy : These techniques can be used to identify characteristic vibrations and analyze the electronic properties of the biaryl system, respectively.[11]
-
Chromatography : Thin-Layer Chromatography (TLC) is essential for monitoring reaction progress, while column chromatography is the standard method for purifying the final product.[7]
Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling
Transition-metal-catalyzed reactions are among the most powerful methods for C-C bond formation. The Suzuki-Miyaura coupling, for instance, is widely used to form biaryl linkages and can be adapted for diarylmethane synthesis.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of diarylmethanes via metal-free reductive cross-coupling of diarylborinic acids with tosyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
The Stability-Reactivity Trade-Off: A Comparative Guide to Boronic Acids and Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency, yield, and practicality of synthetic routes. Among the versatile building blocks in modern organic synthesis, organoboron compounds, particularly boronic acids and their corresponding esters, have gained prominence, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity and stability of boronic acids versus boronic esters, supported by experimental data, to facilitate an informed choice of reagent for various cross-coupling methodologies.
Executive Summary: The Fundamental Trade-Off
The core distinction between boronic acids and their boronate ester counterparts lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1][2] However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can compromise their shelf-life and reaction yields.[1][2]
Conversely, boronate esters, with the pinacol esters being a ubiquitous example, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications. The compromise for this stability is typically a reduced reaction rate compared to the parent boronic acid.[1] It is a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common to many cross-coupling reactions, although recent studies have shown that direct transmetalation from the ester is also a viable and sometimes even faster pathway.[1][3]
Quantitative Performance Comparison
To illustrate the practical implications of this trade-off, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of the boron reagent is critical to the success of this reaction.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | Shorter | Longer |
| Yield | Generally higher in short reaction times, but can be compromised by decomposition.[2] | Often more reproducible, leading to higher isolated yields in complex syntheses due to greater starting material purity.[2] |
| Stability | Lower; prone to protodeboronation and oxidation.[1][2] | Higher; more stable to storage and reaction conditions.[1][2] |
| Handling | Can be challenging due to instability. | Easier; often crystalline solids.[1][2] |
Representative Data for the Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Iodoanisole. [2]
| Reagent | Reaction Time (hours) | Yield (%) |
| Phenylboronic Acid | 1 | ~95 |
| Phenylboronic Acid Pinacol Ester | 4 | ~85 |
Kinetic Data for the Transmetalation Step in Suzuki-Miyaura Coupling. [4]
The following data highlights the relative rates of the transmetalation step for various boronic esters compared to the parent boronic acid.
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic Acid | 0.58 | 1.0 |
| 2 | 4-Fluorophenylboronic acid catechol ester | 2.71 | 4.67 |
| 3 | 4-Fluorophenylboronic acid pinacol ester | Sigmoidal kinetic profile | Slower than boronic acid |
| 4 | 4-Fluorophenylboronic acid glycol ester | 13.3 | 22.9 |
| 5 | Boroxine | 5.39 | 9.29 |
Note: The pinacol ester exhibited a sigmoidal kinetic profile, precluding the determination of a first-order rate constant under these conditions, but the reaction was observed to be slower than with the corresponding boronic acid.[4]
Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed method for the formation of carbon-nitrogen bonds. While traditionally employing boronic acids, boronate esters can also be utilized.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reactivity | More reactive | Less reactive |
| Byproduct Formation | Prone to oxidation and protodeboronation.[5] | The pinacol byproduct can potentially inhibit the catalyst.[5] |
| Generality | Broad scope with a variety of amines. | Can be challenging with certain amines (e.g., aryl amines).[5] |
Representative Data for the Chan-Lam Amination of Phenylboron Reagents with Piperidine. [2]
| Reagent | Yield (%) |
| Phenylboronic Acid | 87 |
| Phenylboronic Acid Pinacol Ester | 28 |
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling enables the synthesis of ketones from thioesters and organoboron reagents. This reaction is typically performed with boronic acids.[6]
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Typical Substrate | Commonly used.[6] | Less commonly reported. |
| Reaction Conditions | Neutral, "baseless" conditions.[7] | |
| Key Mediator | Copper(I) carboxylate.[7] |
Direct quantitative comparisons in the literature for the Liebeskind-Srogl coupling are less common, but the general reactivity trend is expected to favor the boronic acid as the more reactive species.[2]
Mechanistic Insights and Experimental Workflows
The differing reactivity of boronic acids and esters can be understood by examining the catalytic cycles of these reactions.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Reactivity Comparison
The following workflow provides a general framework for comparing the reactivity of a boronic acid and its corresponding boronate ester in a cross-coupling reaction.
Caption: General workflow for comparing boronic acid and ester reactivity.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the Suzuki-Miyaura and Chan-Lam reactions that can be adapted for a comparative study.
Suzuki-Miyaura Coupling Protocol
This protocol is for a representative Suzuki-Miyaura cross-coupling reaction.[2]
-
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).
-
Chan-Lam Amination Protocol
This protocol is for a representative Chan-Lam amination.
-
Materials:
-
Arylboronic acid or boronate ester (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol)
-
Solvent (e.g., Dichloromethane or Methanol)
-
Air or Oxygen atmosphere
-
-
Procedure:
-
To a flask, add the arylboronic acid or boronate ester, amine, and copper catalyst.
-
Add the solvent.
-
Stir the reaction mixture vigorously at room temperature, open to the air (or under an oxygen balloon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods.
-
Conclusion: Making the Right Choice
The decision to use a boronic acid or a boronate ester is context-dependent and hinges on the specific requirements of the synthetic task at hand.
Choose a boronic acid when:
-
High reactivity and short reaction times are paramount.
-
The boronic acid is known to be relatively stable under the reaction conditions.
-
The synthesis is a single step or in the early stages where stability is less of a concern.
Choose a boronate ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
The synthesis involves multiple steps or is part of an automated or high-throughput workflow where reagent robustness is essential.
-
The corresponding boronic acid is known to be unstable (e.g., certain heteroaryl boronic acids).[8]
-
Slightly longer reaction times are acceptable to achieve a cleaner reaction profile and higher reproducibility.
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles and data outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 6. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 7. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (3-benzylphenyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (3-benzylphenyl)boronic acid are paramount to maintaining a secure and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the ecosystem, thereby upholding the integrity of research operations. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Logistical Information
Waste Characterization and Segregation
This compound waste must be treated as hazardous chemical waste.[2] It is crucial to segregate this waste from other streams to prevent unintended reactions.
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system.
-
Avoid General Trash Disposal: Solid waste contaminated with this chemical should not be placed in regular trash receptacles.
-
Segregate from Incompatible Materials: Keep boronic acid waste separate from strong oxidizing agents, strong acids, and strong bases.
Disposal Plans and Step-by-Step Guidance
The disposal of this compound and its contaminated materials must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Solid Waste Disposal
-
Collection: Collect unused this compound powder and any contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents: "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials, until collection.
Liquid Waste Disposal
-
Collection: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name and approximate concentration.
-
Storage: Store the liquid waste container in the SAA alongside other hazardous chemical waste, ensuring it is properly sealed.
Empty Container Disposal
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste.[2]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.
Quantitative Data Summary
The following table summarizes the likely hazard information for this compound based on data for structurally similar compounds. This information is crucial for risk assessment and proper handling.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312+P330, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340+P312, P403+P233, P405 |
Data is inferred from (3-(benzyl(methyl)carbamoyl)phenyl)boronic acid and other phenylboronic acids.[3][4]
Experimental Protocols
Neutralization of this compound Waste Solutions
For small quantities of dilute aqueous solutions of this compound, neutralization may be an appropriate step before collection as hazardous waste. This procedure should be performed by trained personnel in a chemical fume hood.
-
Dilution: If the solution is concentrated, dilute it with water to less than a 5% concentration.
-
Preparation: Place the dilute boronic acid solution in a suitable container within an ice bath to manage any heat generated during neutralization.
-
Neutralization: Slowly add a mild base, such as a 5% sodium bicarbonate solution, while stirring continuously.[5]
-
pH Monitoring: Monitor the pH of the solution using pH strips or a calibrated pH meter. Continue adding the base dropwise until the pH is between 6 and 8.[6]
-
Collection: The neutralized solution should still be collected as hazardous aqueous waste, as it contains borate salts. Label the container appropriately.
Decontamination of a this compound Spill
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area. Ensure proper ventilation.
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[7][8]
-
Absorption: Apply the absorbent material over the entire spill, working from the outside in.
-
Collection: Collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. A basic wash with a mild soap solution can be effective in converting residual boronic acid into more water-soluble boronate salts.[2] All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as solid hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. laballey.com [laballey.com]
- 6. Lab methods [zoology.ubc.ca]
- 7. acs.org [acs.org]
- 8. qmul.ac.uk [qmul.ac.uk]
Personal protective equipment for handling (3-benzylphenyl)boronic Acid
Essential Safety and Handling Guide for (3-benzylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on established best practices for handling boronic acids and should be supplemented by a thorough risk assessment and review of the specific Safety Data Sheet (SDS) provided by the supplier.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is crucial to mitigate potential hazards. Boronic acids as a class of compounds can cause skin, eye, and respiratory irritation.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][5][6]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][6][8]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the routine handling of this compound to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2][5] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use.[1][5][9] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][5] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][5] | To prevent respiratory tract irritation.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][6][8] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2][3][6] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[2][3] |
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection:
-
Disposal Procedure:
Spill Response
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1][2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][2]
-
Collect: Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[2][12]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and your institution's EHS department.[10]
Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. aksci.com [aksci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
